molecular formula C10H16N2O11P2 B1679145 Thymidine 3',5'-diphosphate CAS No. 2863-04-9

Thymidine 3',5'-diphosphate

Cat. No.: B1679145
CAS No.: 2863-04-9
M. Wt: 402.19 g/mol
InChI Key: CSNCBOPUCJOHLS-XLPZGREQSA-N
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Description

pdTp is a highly selective, small molecule inhibitor of the miRNA regulatory complex RISC subunit SND1.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O11P2/c1-5-3-12(10(14)11-9(5)13)8-2-6(23-25(18,19)20)7(22-8)4-21-24(15,16)17/h3,6-8H,2,4H2,1H3,(H,11,13,14)(H2,15,16,17)(H2,18,19,20)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNCBOPUCJOHLS-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30951298
Record name 1-(2-Deoxy-3,5-di-O-phosphonopentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2863-04-9
Record name Thymidine 3',5'-diphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002863049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Deoxy-3,5-di-O-phosphonopentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30951298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Role of Thymidine 3',5'-diphosphate (pTp) in SND1 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural mechanism, experimental validation, and therapeutic utility of Thymidine 3',5'-diphosphate (pTp) (also known as deoxythymidine bisphosphate, pdTp) as a competitive inhibitor of SND1 (Staphylococcal Nuclease and Tudor Domain Containing 1) .

Executive Summary

SND1 is a multifunctional oncoprotein characterized by five Staphylococcal Nuclease (SN) domains and a single Tudor domain.[1] While the Tudor domain mediates methylated protein interactions, the SN domains drive ribonuclease (RNase) activity, crucial for RNA-induced silencing complex (RISC) function and microRNA degradation. Thymidine 3',5'-diphosphate (pTp) serves as a classical, competitive inhibitor of this nuclease activity. This guide dissects the pTp-SND1 interaction, providing a structural rationale for inhibition and validated protocols for its use as a tool compound in drug discovery.

The Inhibitor: Thymidine 3',5'-diphosphate (pTp)

Chemical Identity: pTp is a nucleotide analog consisting of a thymidine nucleoside phosphorylated at both the 3' and 5' positions. Role: It acts as a transition-state mimetic of the RNA hydrolysis reaction catalyzed by Staphylococcal Nuclease-like domains.

Structural Specificity

Unlike standard nucleotides, the bisphosphate structure of pTp allows it to occupy the active site of the SN domain with high affinity in the presence of Calcium (Ca²⁺), mimicking the geometry of the RNA phosphodiester backbone during cleavage.

Mechanism of Action: Structural Biology

The inhibition of SND1 by pTp is grounded in the high conservation between human SND1 SN domains and the bacterial Staphylococcal Nuclease (SNase).

The Ternary Complex (Enzyme-Ca²⁺-Inhibitor)

pTp does not bind effectively in isolation; it requires Ca²⁺ to form a stable ternary complex.

  • Calcium Coordination: The Ca²⁺ ion coordinates with the 5'-phosphate of pTp and specific carboxylate residues (typically Asp/Glu) within the SND1 active site.

  • Active Site Occupancy: pTp binds in the catalytic cleft of the SN domains (specifically SN3 and SN4 are often implicated in catalytic activity).

  • Residue Interaction:

    • Arginine Pincers: Conserved Arginine residues (homologous to Arg-35 and Arg-87 in bacterial SNase) form bidentate hydrogen bonds with the 3' and 5' phosphate groups of pTp.

    • Catalytic Base Blockade: The inhibitor displaces the water molecule required for nucleophilic attack, or sterically hinders the RNA substrate from accessing the catalytic Glu residue (homologous to Glu-43).

Competitive Inhibition

pTp functions as a competitive inhibitor .[2] It competes directly with single-stranded RNA (ssRNA) substrates for the catalytic groove. By occupying the nucleotide binding pocket, it prevents the SN domain from engaging with the phosphodiester backbone of target RNAs (e.g., pre-miRNAs).

Mechanism Visualization

SND1_Inhibition_Mechanism SND1 SND1 Protein (SN Domains) Complex Ternary Complex (SND1-Ca²⁺-pTp) SND1->Complex Recruits Ca Ca²⁺ Cofactor Ca->Complex Coordinates pTp pTp Inhibitor (Thymidine 3',5'-diphosphate) pTp->Complex Binds Active Site RNA Target RNA (e.g., miR-1-3p) RNA->SND1 Substrate Competition Inhibition Inhibition of Nuclease Activity Complex->Inhibition Steric Blockade Degradation RNA Hydrolysis (Cleavage) Inhibition->Degradation PREVENTS

Caption: Competitive binding mechanism of pTp preventing RNA hydrolysis at the SND1 SN domain active site.[2]

Functional Impact & Data Summary

In experimental settings, pTp is used to validate SND1-dependent phenotypes. It is a "tool compound" rather than a clinical candidate due to its high IC50 and poor membrane permeability compared to modern small molecules.

Quantitative Profile
ParameterValue / ObservationContext
IC50 (In Vitro) ~100 - 200 µMHigh concentration required for effective inhibition in cell-based assays.[1]
Binding Mode CompetitiveReversible; can be outcompeted by high RNA substrate loads.
Specificity ModerateSpecific to Staphylococcal Nuclease-fold domains; minimal off-target kinase effects.
Cellular Effect Reduced ViabilityObserved in Hepatocellular Carcinoma (HCC) and breast cancer lines.
Apoptosis IncreasedSensitizes cells to Bcl-2 inhibitors (e.g., Navitoclax).

Experimental Protocols

These protocols are designed for researchers validating SND1 inhibition.

Protocol A: Fluorescence Polarization (FP) Binding Assay

Objective: Measure the ability of pTp to displace a fluorescently labeled RNA probe from SND1.

Reagents:

  • Recombinant SND1 (Full length or SN domains).

  • FAM-labeled ssRNA probe (e.g., 5'-FAM-UUUUU-3').

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM CaCl₂ (Critical for pTp binding), 0.01% Triton X-100.

  • pTp (Stock 10 mM in water).

Workflow:

  • Protein Titration: Determine the Kd of SND1 for the RNA probe. Use a protein concentration at ~80% saturation for the inhibition assay.

  • Inhibitor Dilution: Prepare a serial dilution of pTp (e.g., 0 µM to 1000 µM) in Assay Buffer.

  • Incubation: Mix SND1 (fixed conc.), FAM-RNA (fixed conc., e.g., 10 nM), and pTp dilutions in a black 384-well plate.

  • Equilibration: Incubate for 30 minutes at Room Temperature (RT) in the dark.

  • Read: Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm).

  • Analysis: Plot mP vs. log[pTp]. A decrease in mP indicates displacement of the RNA probe.

Protocol B: FRET-Based Nuclease Activity Assay

Objective: Quantify the inhibition of SND1 catalytic activity by pTp.

Reagents:

  • Dual-labeled RNA substrate (Fluorophore 5' / Quencher 3').

  • pTp Inhibitor.[1][3][4][5]

  • Reaction Buffer: 50 mM Tris (pH 8.0), 5 mM CaCl₂.

Workflow:

FRET_Assay_Workflow Step1 Prepare Master Mix (SND1 + Buffer + Ca²⁺) Step2 Add pTp Inhibitor (Pre-incubate 15 min) Step1->Step2 Step3 Add FRET-RNA Substrate (Initiate Reaction) Step2->Step3 Step4 Kinetic Read (Ex/Em over 60 min) Step3->Step4 Step5 Calculate Vmax (% Inhibition) Step4->Step5

Caption: Kinetic workflow for assessing pTp inhibition of SND1 nuclease activity.

Self-Validating Check:

  • Positive Control: SND1 + RNA (No pTp) = High Fluorescence Increase.

  • Negative Control: Buffer + RNA (No SND1) = Flat Baseline.

  • Inhibition: SND1 + RNA + pTp = Reduced Slope (Vmax). If the slope does not decrease, check Ca²⁺ concentration (pTp requires it to bind).

References

  • Staphylococcal nuclease and tudor domain-containing protein 1: An emerging therapeutic target in cancer. Source: International Journal of Oncology (2019)

  • Inhibition of RNA Binding in SND1 Increases the Levels of miR-1-3p and Sensitizes Cancer Cells to Navitoclax. Source: Cancers (2022) [6]

  • NMR Docking of the Competitive Inhibitor Thymidine 3',5'-diphosphate Into the X-ray Structure of Staphylococcal Nuclease. Source: Proteins (1993)

  • Identification of Staphylococcal Nuclease Domain-containing 1 (SND1) as a Metadherin-interacting Protein. Source: Journal of Biological Chemistry (2011)

  • Staphylococcal nuclease: Proposed mechanism of action based on structure of enzyme—thymidine 3′,5′-bisphosphate—calcium ion complex. Source: PNAS (1987)

Sources

Technical Deep Dive: 3',5'-Diphospho-2'-Deoxythymidine (pdTp)

Author: BenchChem Technical Support Team. Date: February 2026

A Structural Probe and High-Affinity Inhibitor for Nuclease Activity[1][2]

Executive Summary

3',5'-diphospho-2'-deoxythymidine (pdTp), also known as thymidine 3',5'-bisphosphate, is a specialized nucleotide analog primarily utilized as a potent, competitive inhibitor of Staphylococcal nuclease (SNase, also known as Micrococcal nuclease).[1][2] Unlike canonical nucleotides (dNTPs) that drive replication, pdTp functions as a transition-state mimic, locking the enzyme-cofactor complex in a catalytically inert conformation.[1][2]

For researchers in drug discovery, pdTp is not merely a reagent; it is the gold standard structural probe for validating the active sites of Ca²⁺-dependent nucleases.[2] Its ability to rigidify the SNase active site has been instrumental in elucidating the "Cotton mechanism" of hydrolysis and serves as a template for designing anti-virulence therapeutics that target bacterial biofilm dispersion.

Part 1: Chemical Identity & Structural Properties[1][2]

The biological utility of pdTp stems from its unique phosphate arrangement, which differs from the standard 5'-triphosphate configuration of metabolic nucleotides.

PropertySpecification
Chemical Name 3',5'-diphospho-2'-deoxythymidine
Abbreviation pdTp (or pTdp)
Molecular Formula C₁₀H₁₆N₂O₁₁P₂
Molecular Weight ~402.19 g/mol
Key Structural Feature Bis-phosphate substitution at both 3' and 5' hydroxyls of the deoxyribose ring.[1][2][3][4][5]
pKa Values Phosphate groups: ~1.5 (primary) and ~6.5 (secondary).[1][2]
Solubility Highly soluble in water (>50 mM); typically used as a sodium or calcium salt.[1][2]
Stability Resistant to hydrolysis by SNase (product inhibition mimicry); stable at pH 4–10.[1][2]

Critical Distinction: Do not confuse pdTp with dTDP (thymidine 5'-diphosphate).[1] The 3',5'-bisphosphate geometry allows pdTp to bridge the substrate binding cleft of nucleases, mimicking the 5'-phosphate of the leaving group and the 3'-phosphate of the product simultaneously.

Part 2: Mechanism of Action – The Ternary Complex

The biological function of pdTp is best understood through its interaction with Staphylococcal Nuclease (SNase). SNase hydrolyzes the phosphodiester bonds of DNA/RNA, requiring Ca²⁺ for activity.[2][6] pdTp acts as a competitive inhibitor with a


 in the sub-micromolar range (typically 0.1–1.0 µM depending on pH and Ca²⁺ concentration).[2]
The "Cotton Mechanism" Mimicry

pdTp binds to the active site of SNase only in the presence of Ca²⁺, forming a stable Enzyme-Ca²⁺-Inhibitor ternary complex .

  • Calcium Coordination: The Ca²⁺ ion coordinates with the 5'-phosphate of pdTp and the carboxylate side chain of Asp21 (and/or Asp40/Thr41 via water networks).

  • Arg-Glu Geometry: The 5'-phosphate is positioned to interact with Arg35 and Arg87 , stabilizing the geometry.[1]

  • General Base Mimicry: Glu43 , the general base in the catalytic mechanism, is locked in position by hydrogen bonding to the inhibitor, preventing it from activating the attacking water molecule.[2]

This binding event mimics the geometry of the transition state, specifically the trigonal bipyramidal phosphorous intermediate, but without a scissile bond to cleave.

SNase_Inhibition_Mechanism cluster_legend Interaction Types SNase SNase Active Site (Arg35, Arg87, Glu43) pdTp pdTp Inhibitor (3',5'-bisphosphate) SNase->pdTp H-bonds (Arg35/87 to 5'-PO4) Water Catalytic Water (Inert) SNase->Water Glu43 (General Base) Complex Stable Ternary Complex (Catalytically Dead) SNase->Complex Ca Calcium Ion (Ca²⁺) Ca->SNase Coordination (Asp21) Ca->pdTp Coordination (5'-PO4) Ca->Complex pdTp->Complex Electrostatic/H-bond Electrostatic/H-bond Metal Coordination Metal Coordination Electrostatic/H-bond->Metal Coordination

Figure 1: Mechanistic interaction map of the SNase-Ca²⁺-pdTp ternary complex.[1][2] The inhibitor bridges the metal cofactor and the catalytic arginine residues, effectively locking the enzyme.

Part 3: Applications in Drug Development & Structural Biology[1][2]
1. Anti-Virulence Drug Screening

Staphylococcus aureus uses SNase to degrade Neutrophil Extracellular Traps (NETs), allowing the bacteria to escape the host immune response.

  • Target: Small molecule inhibitors that mimic the pdTp pharmacophore are developed to inhibit SNase.

  • Role of pdTp: It serves as the positive control in high-throughput screening (HTS) assays and the structural template for fragment-based drug design (FBDD).[1]

2. Thermal Shift Assays (TSA)

Binding of pdTp significantly increases the thermal stability of SNase.

  • Data Point: The melting temperature (

    
    ) of SNase shifts from ~50°C (apo) to ~63°C (pdTp-bound).[1]
    
  • Application: This shift validates the folding integrity of mutant enzymes in protein engineering studies.

Part 4: Experimental Protocols
Protocol A: Spectrophotometric Nuclease Inhibition Assay

Objective: Determine the


 of a novel compound using pdTp as a reference standard.

Materials:

  • Buffer: 25 mM Tris-HCl, pH 8.8, 10 mM CaCl₂.

  • Substrate: Boiled Salmon Sperm DNA (single-stranded DNA yields higher hyperchromicity).[1][2]

  • Enzyme: Recombinant Staphylococcal Nuclease (0.1 µg/mL final).

  • Reference Inhibitor: pdTp (Stock: 1 mM in water).[1][2]

Workflow:

  • Baseline Setup: Prepare 1 mL of reaction mixture containing Buffer and 50 µg/mL DNA in a quartz cuvette.

  • Blanking: Zero the spectrophotometer at 260 nm.

  • Inhibitor Addition: Add pdTp to achieve concentrations of 0, 0.5, 1.0, 2.0, and 5.0 µM. Incubate for 2 mins.

  • Initiation: Add SNase enzyme.[1][2] Mix by inversion immediately.[1][2]

  • Measurement: Monitor Absorbance at 260 nm (

    
    ) for 5 minutes.
    
  • Analysis: Calculate the initial velocity (

    
    ).[1][2] Plot 
    
    
    
    vs. [pdTp] to derive
    
    
    .[1][2]
Protocol B: Crystallization of the Ternary Complex

Objective: Co-crystallize SNase with pdTp for X-ray diffraction.

Method: Hanging Drop Vapor Diffusion.[1]

  • Protein Solution: Concentrated SNase (10–15 mg/mL) in 20 mM HEPES pH 7.5.

  • Ligand Mix: Add pdTp to the protein solution at a 1:3 molar ratio (Protein:Inhibitor). Add CaCl₂ to 10 mM.[1][6]

  • Precipitant: 25% (w/v) PEG 4000, 0.1 M Tris pH 8.0.

  • Setup: Mix 2 µL Protein/Ligand mix + 2 µL Precipitant on a siliconized coverslip. Seal over 500 µL reservoir.

  • Observation: Crystals typically appear within 3–5 days at 20°C.[1][2]

Part 5: Mandatory Visualization of Inhibition Logic

The following diagram illustrates the competitive inhibition logic used to validate new drug candidates against the pdTp standard.

Inhibition_Workflow Substrate ssDNA Substrate Reaction Hydrolysis Reaction (+ Ca²⁺) Substrate->Reaction Enzyme SNase Enzyme Enzyme->Reaction pdTp pdTp (Reference) pdTp->Reaction Blocks Active Site Candidate Test Compound Candidate->Reaction Competitive? Signal A260 Increase (Active) Reaction->Signal No Inhibitor NoSignal Stable A260 (Inhibited) Reaction->NoSignal With pdTp

Figure 2: Logical workflow for validating nuclease inhibition using pdTp as a control. Absence of A260 signal confirms successful active site blockade.

References
  • Cotton, F. A., Hazen, E. E., & Legg, M. J. (1979). Staphylococcal nuclease: proposed mechanism of action based on structure of enzyme-thymidine 3',5'-bisphosphate-calcium ion complex at 1.5-A resolution.[1][2] Proceedings of the National Academy of Sciences, 76(6), 2551–2555.[2] Link[1][2]

  • Loll, P. J., & Lattman, E. E. (1989). The crystal structure of the ternary complex of staphylococcal nuclease, Ca2+, and the inhibitor pdTp at 1.65 A resolution.[2] Proteins: Structure, Function, and Bioinformatics, 5(3), 183–201.[1][2] Link[1][2]

  • Hynes, T. R., & Fox, R. O. (1991). The crystal structure of staphylococcal nuclease refined at 1.7 A resolution.[1][2] Proteins, 10(2), 92–105.[1][2] Link

  • Tucker, P. W., Hazen, E. E., & Cotton, F. A. (1978). Staphylococcal nuclease reviewed: a prototypic study in contemporary enzymology.[1][2] I. Isolation; physical and chemical properties.[1][2][7] Molecular and Cellular Biochemistry, 22(2-3), 67–77.[1][2] Link

  • Byrne, M. P., et al. (1995). Pentane-1,5-diol: a novel competitive inhibitor of Staphylococcal nuclease.[1][2] Biochemical Journal, 309(Pt 1), 361.[1][2] Link

Sources

The Legacy of a "Dirty" End: A Technical Guide to the History and Application of pTp as a Model for DNA Strand Break Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Unseen Scars of DNA Damage

In the intricate dance of cellular life, the integrity of our DNA is under constant assault. From endogenous metabolic byproducts to exogenous environmental toxins and even the very mechanisms of DNA replication and transcription, our genetic blueprint is perpetually at risk of damage. Among the myriad forms of this damage, DNA strand breaks represent a particularly dire threat to genomic stability. While the classic image of a DNA break is a simple cleavage, the reality is often far more complex. The termini of these breaks are frequently "dirty," bearing chemical modifications that block the action of the canonical DNA repair machinery.

This technical guide delves into the history and scientific application of one such "dirty" end: the 3'-phosphate, 5'-hydroxyl-terminated DNA break, commonly referred to as a pTp end. Initially viewed as a mere byproduct of enzymatic activity, the pTp terminus has emerged as a crucial model system for understanding a fundamental DNA repair pathway and as a biomarker for the efficacy of a major class of anticancer drugs. For researchers, scientists, and drug development professionals, a deep understanding of the pTp model is not merely an academic exercise; it is a gateway to novel therapeutic strategies and a more profound comprehension of the intricate ballet of DNA repair.

I. A Historical Perspective: From an Enzymatic Curiosity to a Cornerstone of Cancer Biology

The story of the pTp end is inextricably linked to the study of DNA topoisomerases, enzymes that resolve the topological challenges of DNA during replication and transcription. Specifically, the journey begins with DNA Topoisomerase I (Top1), an enzyme that introduces transient single-strand breaks to relieve supercoiling.

The "Suicide" Complex and the Birth of a Problem

Top1 functions by cleaving one DNA strand, forming a covalent intermediate where the enzyme is linked to the 3'-end of the break via a phosphotyrosyl bond.[1] This allows the free 5'-end to rotate around the intact strand, after which Top1 religates the break. However, this process is not always seamless. Certain chemotherapeutic agents, most notably camptothecin and its derivatives (e.g., topotecan, irinotecan), act by trapping this transient Top1-DNA cleavage complex (Top1cc).[2] This "suicide complex" transforms a transient, helpful enzymatic intermediate into a persistent, cytotoxic DNA lesion. The collision of a replication fork with a Top1cc converts the single-strand break into a more lethal double-strand break, a key mechanism of action for these anticancer drugs.[3]

The Discovery of a Dedicated Repairman: Tyrosyl-DNA Phosphodiesterase 1 (TDP1)

The existence of a cellular mechanism to resolve these trapped Top1cc's was a logical necessity. In the 1990s, work in yeast led to the discovery of an enzyme that could hydrolyze the phosphotyrosyl bond between Top1 and the 3'-end of the DNA, liberating the protein and leaving behind a 3'-phosphate—the pTp end.[4] This enzyme was named Tyrosyl-DNA Phosphodiesterase 1 (TDP1).[5][6] The discovery of TDP1 was a watershed moment, revealing a dedicated pathway for the repair of this specific type of DNA damage.[4]

The Evolution of a Model System: The Rise of the Synthetic pTp Oligonucleotide

The early 2000s saw the convergence of advancements in solid-phase oligonucleotide synthesis with the growing interest in TDP1.[7][8] Researchers began to synthesize short, single-stranded DNA oligonucleotides with a 3'-phosphate group, creating a clean and defined in vitro substrate to study the activity of TDP1 and other DNA end-processing enzymes. This development was critical, as it allowed for the precise biochemical characterization of TDP1's catalytic mechanism and substrate specificity, independent of the complexities of the full Top1cc. The pTp oligonucleotide became the workhorse of the field, a versatile tool for dissecting the molecular intricacies of this repair pathway.

II. The Central Player: The Biochemistry of TDP1 and the pTp End

TDP1 is a member of the phospholipase D superfamily and plays a central role in the repair of Top1-induced DNA damage.[9] Its primary function is to hydrolyze the 3'-phosphotyrosyl bond in trapped Top1cc's.

The Catalytic Mechanism of TDP1

TDP1 employs a two-step catalytic mechanism to resolve the Top1cc.[9]

  • Transesterification: A histidine residue in the active site of TDP1 performs a nucleophilic attack on the phosphotyrosyl bond, cleaving the bond and forming a transient covalent intermediate between TDP1 and the 3'-phosphate of the DNA. The tyrosine residue of Top1 is released.

  • Hydrolysis: A second active site histidine activates a water molecule, which then hydrolyzes the bond between the enzyme and the DNA, releasing TDP1 and leaving a 3'-phosphate on the DNA terminus.

This process effectively removes the bulky Top1 adduct, but the resulting 3'-phosphate is still a "dirty" end that must be further processed before the break can be repaired.

graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

TDP1-mediated repair of a Top1-DNA cleavage complex.
Beyond Top1cc: The Broad Substrate Specificity of TDP1

While the 3'-phosphotyrosyl bond is its canonical substrate, subsequent research has revealed that TDP1 possesses a broader substrate specificity. It can also remove other 3'-end modifications, including 3'-phosphoglycolates, which are generated by oxidative DNA damage.[3] This expanded role suggests that TDP1 is a more general DNA 3'-end processing enzyme than initially thought.

III. pTp as a Model in Action: Experimental Methodologies

The use of synthetic pTp-terminated oligonucleotides has been instrumental in developing a range of assays to study DNA strand break repair, particularly the activity of TDP1. These assays are crucial for basic research and for the screening of potential TDP1 inhibitors, which could serve as chemosensitizers to Top1-targeted cancer therapies.[10][11]

Preparation of pTp-Terminated DNA Substrates

The foundation of any pTp-based assay is the reliable synthesis of the model substrate. This is typically achieved through solid-phase chemical synthesis, where the final 3'-nucleoside is coupled to a solid support via a linker that, upon cleavage, leaves a 3'-phosphate group.[5]

Step-by-Step Protocol for pTp Oligonucleotide Synthesis (Conceptual):

  • Solid Support Functionalization: A controlled pore glass (CPG) solid support is functionalized with a linker that contains a phosphoramidite group.

  • Automated DNA Synthesis: The desired DNA sequence is synthesized in the 3' to 5' direction using standard phosphoramidite chemistry.

  • Final Coupling: The final nucleoside added is one that will ultimately bear the 3'-phosphate.

  • Cleavage and Deprotection: The oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The cleavage chemistry is designed to leave the 3'-phosphate intact.

  • Purification: The full-length pTp-terminated oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC).

Electrophoretic Mobility Shift Assay (EMSA) for TDP1 Activity

EMSA, or gel shift assay, is a classic technique to study protein-DNA interactions. In the context of TDP1, it is used to visualize the enzymatic conversion of a larger, modified DNA substrate to a smaller, repaired product.

Step-by-Step Protocol for TDP1 EMSA:

  • Substrate Preparation: A single-stranded DNA oligonucleotide containing a 3'-tyrosyl adduct (to mimic the Top1cc) is radiolabeled, typically at the 5'-end with ³²P.

  • Reaction Setup: The labeled substrate is incubated with purified TDP1 enzyme or cell extracts in a reaction buffer.

  • Time Course or Endpoint Analysis: The reaction is allowed to proceed for a defined time course or to a specific endpoint.

  • Reaction Quenching: The reaction is stopped by the addition of a loading dye containing a denaturant (e.g., formamide).

  • Gel Electrophoresis: The reaction products are separated on a denaturing polyacrylamide gel.

  • Visualization: The gel is exposed to a phosphor screen or X-ray film to visualize the radiolabeled DNA. The cleaved product (with a 3'-phosphate) will migrate faster than the uncleaved substrate.

graph G { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Workflow for a TDP1 Electrophoretic Mobility Shift Assay.
Fluorescence-Based Assays for High-Throughput Screening

For screening large libraries of potential TDP1 inhibitors, EMSA is too low-throughput. Fluorescence-based assays offer a more scalable alternative. A common approach utilizes a fluorophore-quencher pair.

Step-by-Step Protocol for a Fluorescence-Based TDP1 Assay:

  • Substrate Design: A single-stranded DNA oligonucleotide is synthesized with a fluorophore at the 5'-end and a quencher molecule attached to the 3'-end via a phosphodiester bond that TDP1 can cleave. The oligonucleotide is often designed to form a hairpin structure, bringing the fluorophore and quencher into close proximity, resulting in low fluorescence.[4][6]

  • Reaction Setup: The fluorescent substrate is incubated with TDP1 in a microplate well.

  • Enzymatic Cleavage: TDP1 cleaves the 3'-quencher, leading to its diffusion away from the fluorophore.

  • Signal Detection: The increase in fluorescence is measured over time using a plate reader. The rate of fluorescence increase is proportional to TDP1 activity.

Assay TypePrincipleThroughputSensitivityKey Advantage
EMSA Separation of substrate and product by sizeLowHigh (with radiolabeling)Direct visualization of cleavage
Fluorescence Cleavage of a quencher from a fluorophoreHighModerate to HighAmenable to HTS
Ligation-mediated PCR Specific amplification of ligated pTp endsModerateVery HighDirect detection in genomic DNA

Table 1: Comparison of common methods for pTp analysis.

IV. pTp as a Biomarker: From the Bench to the Clinic

The central role of TDP1 in repairing Top1cc-induced damage has significant clinical implications. High levels of TDP1 activity in tumors can confer resistance to Top1 inhibitors like irinotecan and topotecan.[12] Conversely, tumors with low TDP1 activity may be hypersensitive to these drugs. This has led to the exploration of TDP1 activity, and by extension, the processing of pTp-like ends, as a predictive biomarker for treatment response.[13]

Direct Detection of pTp Ends in Genomic DNA

While measuring TDP1 activity provides an indirect assessment of the repair capacity for pTp ends, methods for the direct quantification of these termini in cellular DNA are also being developed. One powerful technique is ligation-mediated PCR (LM-PCR).

Conceptual Workflow for LM-PCR Detection of pTp Ends:

  • Genomic DNA Isolation: DNA is carefully isolated from cells treated with a Top1 inhibitor.

  • End Modification: The 3'-phosphate ends are specifically modified to allow for the ligation of a linker DNA molecule. This can involve enzymatic treatments to create a ligatable hydroxyl group.

  • Ligation: A linker of known sequence is ligated to the modified pTp ends.

  • PCR Amplification: PCR is performed using a primer specific to the linker and a primer specific to a genomic region of interest. The amount of PCR product is proportional to the number of pTp ends in that region.

This method allows for the sensitive and quantitative detection of pTp ends at specific genomic loci, providing a direct measure of Top1cc-induced DNA damage.[14]

V. Future Directions and Concluding Remarks

The study of pTp-terminated DNA has evolved from a niche area of DNA repair to a field with direct relevance to cancer therapy. The development of sophisticated model systems and sensitive detection methods has been instrumental in this progression. Looking ahead, several key areas of research are poised for further advancement:

  • High-Resolution Mapping of pTp Ends: The application of next-generation sequencing technologies to LM-PCR and similar methods will allow for the genome-wide mapping of Top1cc-induced DNA breaks with unprecedented resolution. This will provide insights into the genomic features that predispose certain regions to Top1-mediated damage.

  • Development of Novel TDP1 Inhibitors: The high-throughput screening assays developed using pTp model substrates will continue to be a cornerstone in the discovery of new TDP1 inhibitors. The goal is to identify potent and specific inhibitors that can be used in combination with Top1 poisons to overcome drug resistance in cancer.

  • Exploring the Crosstalk between TDP1 and Other Repair Pathways: While TDP1 is a key player, it is not the only enzyme involved in the repair of Top1cc's. Further research using pTp and related model systems will be crucial to unravel the complex interplay between TDP1 and other DNA repair pathways, such as those involving the MRE11-RAD50-NBS1 (MRN) complex and CtIP.

References

  • Yang, S. W., Burgin, A. B., Huizenga, B. N., Robertson, C. A., Yao, K. C., & Nash, H. A. (1996). A eukaryotic enzyme that can disjoin dead-end covalent complexes between DNA and type I topoisomerases. Proceedings of the National Academy of Sciences, 93(21), 11534–11539. [Link]

  • Zakharenko, A. L., Luzina, O. A., Chepanova, A. A., Dyrkheeva, N. S., Salakhutdinov, N. F., & Lavrik, O. I. (2023). Tyrosyl-DNA Phosphodiesterase 1. Encyclopedia. [Link]

  • Interthal, H., Pouliot, J. J., & Champoux, J. J. (2001). The tyrosyl-DNA phosphodiesterase Tdp1 is a member of the phospholipase D superfamily. Proceedings of the National Academy of Sciences, 98(21), 12009–12014. [Link]

  • Staker, B. L., Hjerrild, K., Feese, M. D., Behnke, C. A., Burgin, A. B., & Stewart, L. (2002). The mechanism of topoisomerase I poisoning by a camptothecin analog. Proceedings of the National Academy of Sciences, 99(24), 15387–15392. [Link]

  • Das, B. B., & Pommier, Y. (2014). Targeting TDP1 and TDP2 for cancer therapy. Cancer treatment reviews, 40(8), 957–969. [Link]

  • Jensen, P. W., Falconi, M., Kristoffersen, E. L., Simonsen, A. T., Cifuentes, J. B., Marcussen, L. B., ... & Stougaard, M. (2014). Topoisomerase I as a biomarker: detection of activity at the single molecule level. International journal of molecular sciences, 15(1), 1084–1097. [Link]

  • Marchand, C., Lea, W. A., Jadhav, A., Dexheimer, T. S., Austin, C. P., Inglese, J., ... & Simeonov, A. (2009). Identification of phosphotyrosine mimetic inhibitors of human tyrosyl-DNA phosphodiesterase I by a novel AlphaScreen high-throughput assay. Molecular cancer therapeutics, 8(1), 240–248. [Link]

  • Murai, J., Huang, S. Y. N., Das, B. B., Dexheimer, T. S., Takeda, S., & Pommier, Y. (2012). Tyrosyl-DNA phosphodiesterase 1 (TDP1) repairs DNA damage induced by topoisomerases I and II and base alkylation in vertebrate cells. Journal of Biological Chemistry, 287(16), 12848–12857. [Link]

  • Karimi-Busheri, F., Lee, J., Tomkinson, A. E., & Weinfeld, M. (1998). Repair of DNA strand gaps and nicks containing 3'-phosphate and 5'-hydroxyl termini by purified mammalian enzymes. Nucleic acids research, 26(19), 4395–4400. [Link]

  • Pommier, Y., Huang, S. Y. N., Gao, R., Das, B. B., Murai, J., & Marchand, C. (2014). Tyrosyl-DNA-phosphodiesterases (TDP1 and TDP2). DNA repair, 19, 114–129. [Link]

  • Comeaux, E. Q., & Van Waardenburg, R. C. (2014). Tyrosyl-DNA phosphodiesterase I resolves both naturally and chemically induced DNA adducts and its potential as a therapeutic target. Drug metabolism reviews, 46(4), 494–507. [Link]

  • Antony, S., Marchand, C., Stephen, A. G., Thibaut, L., Agama, K. K., Fisher, R. J., & Pommier, Y. (2007). Novel high-throughput electrochemiluminescent assay for identification of human tyrosyl-DNA phosphodiesterase (TDP1) inhibitors and characterization of furamidine (NSC 305831) as an inhibitor of TDP1. Nucleic acids research, 35(13), 4474–4484. [Link]

  • Letsinger, R. L. (2023). Robert Letsinger and the Evolution of Oligonucleotide Synthesis. ACS Omega, 8(36), 32375–32381. [Link]

  • Zhou, T., Lee, J. W., Tatavarthi, H., Lupski, J. R., Valerie, K., & Povirk, L. F. (2013). Tracking the processing of damaged DNA double-strand break ends by ligation-mediated PCR: increased persistence of 3'-phosphoglycolate termini in SCAN1 cells. Nucleic acids research, 42(1), e3. [Link]

  • Michelson, A. M., & Todd, A. R. (1955). 450. Nucleotides part XXXII. Synthesis of a dithymidine dinucleotide containing a 3′: 5′-internucleotidic linkage. Journal of the Chemical Society (Resumed), 2632-2638. [Link]

  • Zamecnik, P. C., & Stephenson, M. L. (1978). Inhibition of Rous sarcoma virus replication and cell transformation by a specific oligodeoxynucleotide. Proceedings of the National Academy of Sciences, 75(1), 280–284. [Link]

  • Cohen, J. S. (2021). History of Research on Antisense Oligonucleotide Analogs. Firenze University Press. [Link]

  • Nitiss, J. L., & Nitiss, K. C. (2020). Topoisomerase Assays. Current protocols in toxicology, 85(1), e116. [Link]

  • Marchand, C., & Pommier, Y. (2013). Biochemical assays for the discovery of TDP1 inhibitors. Molecular cancer therapeutics, 12(10), 2058–2067. [Link]

  • Interthal, H., & Champoux, J. J. (2005). The DNA binding and 3′-end preferential activity of human tyrosyl-DNA phosphodiesterase. Nucleic acids research, 33(10), 3328–3337. [Link]

  • Liu, C., & Hsieh, T. S. (2002). A human topoisomerase I cleavage complex is recognized by an additional human topisomerase I molecule in vitro. Nucleic acids research, 30(20), 4470–4477. [Link]

  • Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond. Nature reviews Cancer, 6(10), 789–802. [Link]

  • Marchand, C., & Pommier, Y. (2003). DNA cleavage assay for the identification of topoisomerase I inhibitors. Methods in molecular medicine, 84, 11–21. [Link]

  • King, I. F., & Lufkin, T. (2023). Tyrosyl-DNA phosphodiesterase 1 (TDP1) and SPRTN protease repair histone 3 and topoisomerase 1 DNA-protein crosslinks in vivo. bioRxiv. [Link]

  • Raymond, A. C., Rideout, M. C., & Burgin, A. B. (2005). Tyrosyl-DNA Phosphodiesterase I Catalytic Mutants Reveal an Alternative Nucleophile That Can Catalyze Substrate Cleavage. Journal of molecular biology, 353(3), 513–522. [Link]

  • Dean, R. A., An, J., & Interthal, H. (2012). Design of tyrosyl-DNA phosphodiesterase 1 (TDP1) substrates used in high-throughput screening. Journal of visualized experiments: JoVE, (66), e4139. [Link]

  • Arimondo, P. B., Bailly, C., Boutorine, A. S., & Hélène, C. (2001). Targeting of topoisomerase I mediated cleavage to specific sites by camptothecin tethered to minor-and major-groove ligands. Chemistry & biology, 8(8), 759–771. [Link]

  • Tobin, L. A., & Hsieh, T. S. (2015). Mapping DNA Topoisomerase Binding and Cleavage Genome Wide Using Next-Generation Sequencing Techniques. Genes, 6(4), 1133–1148. [Link]

  • Steigerwald, S. D., Pfeifer, G. P., & Riggs, A. D. (1990). Ligation-mediated PCR improves the sensitivity of methylation analysis by restriction enzymes and detection of specific DNA strand breaks. Nucleic acids research, 18(6), 1435–1439. [Link]

  • Słomka, M., & Kaczorowski, T. (2016). Principles and applications of Ligation Mediated PCR methods for DNA-based typing of microbial organisms. Acta biochimica Polonica, 63(1), 1–11. [Link]

  • Cofsky, D., & Doudna, J. A. (2020). Attachment of a 32P-phosphate to the 3′ Terminus of a DNA Oligonucleotide. Bio-protocol, 10(20), e3795. [Link]

  • Jena Bioscience. 3'-End Oligonucleotide Labeling Reagent Kit. [Link]

  • Green, M. R., & Sambrook, J. (2021). Labeling the 3' Termini of Oligonucleotides Using Terminal Deoxynucleotidyl Transferase. Cold Spring Harbor protocols, 2021(8). [Link]

  • Zhang, Y., & Unrau, P. J. (2013). 3'-End labeling of nucleic acids by a polymerase ribozyme. RNA, 19(7), 1019–1026. [Link]

  • Dr. PREM-PRIMER Biotech Lectures. (2022, March 19). 3 END LABELING: DNA labeling Probes, Terminal deoxynucleotidyl transferase. YouTube. [Link]

  • Zhang, Y., & Unrau, P. J. (2013). Figure 3. 3′-end labeling of DNA and RNA oligomers using Terminal... ResearchGate. [Link]

  • Feng, W., & Hsieh, T. S. (2022). TDP1-Independent Pathways in the Process and Repair of TOP1-Induced DNA Damage. DigitalCommons@TMC. [Link]

  • Zhou, T., & Povirk, L. F. (2013). Tracking the processing of damaged DNA double-strand break ends by ligation-mediated PCR: increased persistence of 3′-phosphoglycolate termini in SCAN1 cells. Nucleic Acids Research, 42(1), e3. [Link]

  • Zhang, Y., & Wu, C. (2024). Terminal deoxynucleotidyl transferase: Properties and applications. Frontiers in Bioengineering and Biotechnology, 12, 1488581. [Link]

Sources

Methodological & Application

How to synthesize Thymidine 3',5'-diphosphate chemically

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Chemical Synthesis of Thymidine 3',5'-Diphosphate (pTp)

Executive Summary

Thymidine 3',5'-diphosphate (pTp) is a critical biochemical tool, serving as a specific competitive inhibitor for staphylococcal nuclease (micrococcal nuclease) and a substrate for T4 RNA ligase in specific donor-acceptor ligation strategies. While enzymatic routes exist, they are often cost-prohibitive for large-scale applications and suffer from batch-to-batch variability.

This Application Note details a robust, scalable chemical synthesis protocol using solution-phase phosphoramidite chemistry. Unlike the traditional phosphoryl chloride (


) method, which risks forming the thermodynamically stable 3',5'-cyclic monophosphate (cTMP) byproduct, this protocol utilizes steric bulk and protecting group chemistry to ensure regioselective bis-phosphorylation.

Key Advantages of This Protocol:

  • Regiocontrol: Prevents cyclization via stable phosphate triester intermediates.

  • Scalability: Adaptable from milligram to gram scale.

  • Purity: Includes a self-validating HPLC purification workflow yielding

    
     purity.
    

Strategic Analysis: Route Selection

The synthesis of pTp presents a unique challenge: the simultaneous phosphorylation of both the primary (


-OH) and secondary (

-OH) hydroxyl groups without inducing intramolecular cyclization.
MethodMechanismRisk ProfileSuitability
Direct Phosphorylation (

)
Electrophilic attack by

High risk of 3',5'-cyclic phosphate formation; difficult purification.Low
Enzymatic Transfer Kinase-mediatedHigh cost; difficult to scale; enzyme instability.Medium
Phosphoramidite Chemistry

Oxidation
High fidelity. Protecting groups prevent cyclization.High

Selected Route: Solution-Phase Bis-Phosphitylation. We utilize bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite to convert unprotected thymidine directly to the bis-phosphite intermediate. Subsequent oxidation and deprotection yield pTp.

Detailed Protocol: Solution-Phase Synthesis

Reagents and Materials
  • Starting Material: Thymidine (crystalline, dried over

    
    ).
    
  • Phosphitylating Reagent: 2-Cyanoethyl

    
    -tetraisopropylphosphorodiamidite (Bis-reagent) OR 2-Cyanoethyl 
    
    
    
    -diisopropylchlorophosphoramidite (2.5 equivalents).
  • Activator:

    
    -Tetrazole (
    
    
    
    in acetonitrile).
  • Oxidizer:

    
     Iodine in THF/Pyridine/Water (
    
    
    
    ).
  • Solvent: Anhydrous Acetonitrile (

    
    ), water content 
    
    
    
    .
Step-by-Step Synthesis Workflow

Step 1: Preparation and Drying

  • Dissolve Thymidine (

    
    , 
    
    
    
    ) in anhydrous
    
    
    (
    
    
    ).
  • Evaporate to dryness (co-evaporation) three times with anhydrous

    
     to remove trace water. Critical: Moisture reacts with the phosphoramidite, lowering yield.
    
  • Re-dissolve in

    
     anhydrous 
    
    
    
    under Argon atmosphere.

Step 2: Bis-Phosphitylation (The Coupling)

  • Add

    
    -Tetrazole activator (
    
    
    
    ,
    
    
    of
    
    
    solution).
  • Dropwise add the Phosphitylating Reagent (

    
    ). Note: We use a slight excess (2.5 eq) to ensure both 3' and 5' sites react.
    
  • Stir at room temperature for 60 minutes.

  • In-Process Control (IPC): Check via TLC (Silica, 5% MeOH in DCM). Starting material (

    
    ) should disappear; a higher running bis-phosphite spot appears.
    

Step 3: Oxidation (


) 
  • Add Oxidizing Solution (

    
    ) directly to the reaction mixture.
    
  • Stir for 5 minutes. The solution should retain a dark brown color (indicating excess iodine).

  • Quench excess iodine with aqueous

    
     (sodium bisulfite) until the color fades to yellow/clear.
    
  • Concentrate the mixture under reduced pressure to an oil.

Step 4: Deprotection

  • Dissolve the crude oil in concentrated Ammonium Hydroxide (

    
    , 
    
    
    
    ).
  • Incubate at

    
     for 4 hours (or overnight at RT). This removes the cyanoethyl protecting groups via 
    
    
    
    -elimination and cleaves the nucleobase protecting groups (if any were used).
  • Evaporate to dryness. The residue contains crude pTp (ammonium salt).

Purification and Quality Control

Crude pTp is highly charged and contains truncated monophosphates (3'-pT and 5'-pT). Ion-exchange chromatography is required.[1]

Purification Protocol (IE-HPLC)
  • Column: Strong Anion Exchange (SAX) (e.g., Source 15Q or equivalent).

  • Buffer A:

    
     Triethylammonium bicarbonate (TEAB), pH 7.5.
    
  • Buffer B:

    
     TEAB, pH 7.5.
    
  • Gradient: 0% to 60% B over 40 minutes.

  • Flow Rate:

    
     (semi-prep).
    

Elution Logic:

  • Void Volume: Free salts/Ammonia.

  • Early Elution: Unreacted Thymidine.

  • Mid Elution: Monophosphates (3'-pT and 5'-pT co-elute or separate slightly).

  • Late Elution: Target pTp (Highest negative charge density).

Desalting

Collect pTp fractions, evaporate, and co-evaporate with water to remove TEAB. Convert to Sodium salt (if required) using Dowex


 (

form).
Analytical Specifications (QC Table)
ParameterSpecificationMethod
Appearance White lyophilized powderVisual
Purity

RP-HPLC (C18, 100mM TEAA)
Identity (MS)


ESI-MS (Negative Mode)
Identity (NMR) Two distinct phosphorus signals

NMR (

)
Regiochemistry Absence of cyclic phosphate

NMR (Chemical shift check)

Visualization: Reaction Pathway & Workflow

Figure 1: Chemical Synthesis Pathway

A mechanistic view of the transformation from Thymidine to pTp avoiding cyclization.

SynthesisPathway Thymidine Thymidine (Unprotected) Intermediate Bis-Phosphite Triester (Transient) Thymidine->Intermediate Coupling Reagent Phosphoramidite (2.5 eq) + Tetrazole Reagent->Intermediate Protected Bis-Phosphate Triester (Protected) Intermediate->Protected P(III) -> P(V) Oxidation Oxidation (I2 / Pyridine) Oxidation->Protected Final Thymidine 3',5'-diphosphate (pTp) Protected->Final Beta-elimination Deprotection Deprotection (NH4OH) Deprotection->Final

Caption: Step-wise conversion of Thymidine to pTp using phosphoramidite chemistry to ensure dual phosphorylation.

Figure 2: Purification Logic Tree

Decision matrix for isolating high-purity pTp.

PurificationFlow Crude Crude Reaction Mix (Ammonium Salt) HPLC Ion Exchange HPLC (SAX Column) Crude->HPLC Peak1 Peak 1: Salts/Reagents (Discard) HPLC->Peak1 Peak2 Peak 2: Monophosphates (3'-pT / 5'-pT) HPLC->Peak2 Peak3 Peak 3: pTp Product (Late Eluting) HPLC->Peak3 Collect Desalt Desalting (C18 or Precipitation) Peak3->Desalt QC Final QC (MS / NMR) Desalt->QC

Caption: Purification workflow separating mono-phosphorylated impurities from the di-phosphorylated target.

Troubleshooting & Critical Process Parameters (CPPs)

IssueProbable CauseCorrective Action
Low Yield Moisture in solvent/reagents.Re-dry Thymidine over

; use fresh anhydrous

(

water).
Monophosphate Impurity Insufficient Phosphoramidite.Increase reagent equivalents to 3.0x; extend coupling time.
Cyclic Phosphate (cTMP) Acidic conditions during workup.Ensure Deprotection is alkaline (

); avoid acid contact after oxidation.
Incomplete Deprotection Old Ammonia solution.Use fresh concentrated

(

).

References

  • Beaucage, S. L., & Caruthers, M. H. (1981). Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters, 22(20), 1859–1862.

  • Thermo Fisher Scientific. (n.d.). Evaluating and Isolating Synthetic Oligonucleotides. Application Note.

  • Sigma-Aldrich. (2023). Thymidine 5'-diphosphate sodium salt Product Specification.

  • Integrated DNA Technologies (IDT). (2023). Oligonucleotide Purification Strategies: HPLC vs PAGE.

  • ResearchGate. (2020). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. MDPI.

Sources

Mastering the Purification of Thymidine 3',5'-diphosphate: A Guide to HPLC Separation Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of nucleotides is paramount. Thymidine 3',5'-diphosphate (pdTp), a key signaling molecule and a component in various biological pathways, demands exacting purification standards for reliable experimental outcomes and therapeutic applications. This comprehensive guide provides an in-depth exploration of High-Performance Liquid Chromatography (HPLC) methods for the successful purification of pdTp, grounded in scientific principles and practical, field-proven protocols.

This document moves beyond a simple recitation of steps, delving into the causality behind methodological choices to empower the user with a deep understanding of the separation processes. We will explore the two most powerful and widely adopted HPLC techniques for this purpose: Strong Anion-Exchange (AEX) Chromatography and Ion-Pair Reversed-Phase (IP-RP) Chromatography .

The Physicochemical Landscape of Thymidine 3',5'-diphosphate

Before designing a purification strategy, understanding the target molecule is critical. Thymidine 3',5'-diphosphate is a deoxyribonucleotide composed of a thymine base, a deoxyribose sugar, and two phosphate groups esterified at the 3' and 5' positions of the sugar.

Key Physicochemical Properties for HPLC Method Development:

PropertySignificance for HPLC Separation
Molecular Formula C₁₀H₁₆N₂O₁₁P₂[1]
Molecular Weight 402.19 g/mol [1]
Anionic Nature The two phosphate groups are acidic and carry a significant negative charge at neutral and alkaline pH. This is the primary characteristic exploited in Anion-Exchange Chromatography.
High Polarity The phosphate groups and hydroxyl moieties make pdTp a very polar molecule, leading to poor retention on traditional reversed-phase columns. This necessitates the use of ion-pairing agents in reversed-phase methods.[2]
UV Absorbance The thymine base contains a chromophore that strongly absorbs ultraviolet (UV) light, typically with a maximum absorbance around 267 nm, allowing for straightforward detection.[3]
Stability The free acid form of pdTp can be prone to instability. It is often handled as a more stable salt, such as a disodium or tetrasodium salt, which is important for sample preparation and storage.[4]

Strategic Selection of HPLC Mode

The choice between Anion-Exchange and Ion-Pair Reversed-Phase chromatography depends on the specific requirements of the purification, such as the nature of the impurities, the required purity level, and the scale of the purification.

G start Purification Goal for pdTp node_charge Primary Impurities are charge variants (e.g., dTMP, dTTP)? start->node_charge node_hydrophobicity Impurities have different hydrophobicity (e.g., modified bases)? start->node_hydrophobicity method_aex Strong Anion-Exchange (AEX) Chromatography node_charge->method_aex  Yes (Primary separation mechanism is charge-based) method_iprp Ion-Pair Reversed-Phase (IP-RP) Chromatography node_charge->method_iprp  No node_hydrophobicity->method_aex  No node_hydrophobicity->method_iprp  Yes (Primary separation mechanism is hydrophobicity-based) AEX_Workflow cluster_prep Sample & System Preparation cluster_hplc HPLC Purification cluster_post Post-Purification prep_sample Dissolve pdTp Sample in Low Salt Buffer (Mobile Phase A) inject Inject Sample prep_sample->inject prep_system Equilibrate AEX Column with Mobile Phase A prep_system->inject gradient Apply Salt Gradient (Increasing % Mobile Phase B) inject->gradient detect Monitor Elution at 267 nm gradient->detect collect Collect Fractions Containing Pure pdTp detect->collect analyze Verify Purity (e.g., Analytical HPLC, MS) collect->analyze IPRP_Mechanism cluster_column C18 Stationary Phase cluster_ip cluster_analyte c18_surface ip1 TBA+ ip2 TBA+ ip3 TBA+ pdtp pdTp(n-) pdtp->ip2 Ion-Pair Formation

Sources

NMR docking studies of pTp in Staphylococcal nuclease active site

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution NMR-Driven Docking of Thymidine-3',5'-Bisphosphate (pTp) into the Staphylococcal Nuclease Active Site

Executive Summary

This application note details the methodology for determining the solution structure of the Staphylococcal nuclease (SNase) active site complexed with the high-affinity inhibitor thymidine-3',5'-bisphosphate (pTp). Unlike X-ray crystallography, which captures a static snapshot, solution NMR provides dynamic insights into the ligand-binding event. This guide bridges the gap between wet-lab NMR acquisition—specifically Chemical Shift Perturbation (CSP) and Isotope-Filtered NOESY—and computational docking using HADDOCK High Ambiguity Driven protein-protein DOCKing).

Key Learning Outcomes:

  • Preparation of ternary complexes (Enzyme-Ligand-Metal) for NMR.[1]

  • Acquisition of intermolecular NOEs using isotope-filtered pulse sequences.[2][3][4]

  • Parameterization of non-standard nucleotide ligands (pTp) for CNS/HADDOCK.

  • Validation of the docked complex against experimental restraints.

Scientific Background

Staphylococcal nuclease is a classic model system for studying protein folding and enzymatic hydrolysis. The inhibitor pTp functions as a transition state analog. Its binding is strictly dependent on Calcium (


), which coordinates with the ligand's 5'-phosphate and protein residues (Asp21, Asp40).

The Challenge: While the crystal structure is known (e.g., PDB 1SNC), solution studies reveal that the binding pocket, particularly the tyrosine loop (Tyr113-Tyr115), exhibits significant plasticity. Accurate docking requires defining the interface not just by shape complementarity, but by experimental distance constraints derived from solution state data.

Experimental Protocol: Sample Preparation

Causality & Logic: SNase is prone to aggregation in the unfolded state but is hyper-stable when bound to pTp and


. The order of addition is critical to prevent precipitation.
Materials
  • Protein: Uniformly

    
    -labeled SNase (typically variant H124L to prevent aggregation, though WT is acceptable). Concentration: 0.5 – 1.0 mM.
    
  • Ligand: pTp (Sigma-Aldrich or similar). Note: pTp is acidic. It must be pH-adjusted to 7.0 before addition to the protein to prevent localized denaturation.

  • Buffer: 50 mM Tris-d11 or deuterated Acetate, 100 mM NaCl, 10 mM

    
    , pH 6.5 – 7.0. 90% 
    
    
    
    / 10%
    
    
    .
Ternary Complex Formation
  • Apo-Protein Check: Record a reference

    
    -HSQC of the apo-protein.
    
  • Calcium Addition: Add

    
     to 10 mM. (Note: 
    
    
    
    causes a small shift in Asp21/Asp40).
  • Ligand Titration: Add pTp in steps (0.2, 0.5, 1.0, 1.5 equivalents).

    • Observation: pTp binding is in the slow exchange regime on the NMR timescale due to high affinity (

      
      ). You will see the disappearance of apo-peaks and the appearance of bound-form peaks.
      
  • Saturation: Ensure 1:1.2 stoichiometry (Protein:Ligand) to saturate the active site and eliminate exchange broadening.

NMR Data Acquisition

To dock the ligand, we need two datasets: Ambiguous Interaction Restraints (AIRs) from chemical shift mapping, and Unambiguous Distance Restraints from intermolecular NOEs.

Chemical Shift Perturbation (CSP) Mapping
  • Experiment: 2D

    
     HSQC.
    
  • Analysis: Calculate the combined chemical shift difference (

    
    ) between Apo and Holo forms:
    
    
    
    
  • Threshold: Residues with

    
     are defined as "Active" residues for docking.
    
  • Expected "Active" Residues: Asp21, Arg35, Asp40, Glu43, Arg87, Tyr113.

Intermolecular NOEs (The Gold Standard)

Standard NOESY spectra are dominated by protein-protein signals. To see the ligand, we use isotope filtering.[5]

  • Experiment: 3D

    
    
    
    
    
    -filtered,
    
    
    -edited NOESY-HSQC.
  • Logic:

    • Filter (

      
      ):  Suppresses signal from protons attached to 
      
      
      
      (Protein). Only passes signal from
      
      
      -attached protons (Ligand).
    • Edit (

      
      ):  Selects magnetization ending on 
      
      
      
      -attached protons (Protein).
    • Result: Cross-peaks represent magnetization transfer FROM Ligand TO Protein.

  • Mixing Time: 80–100 ms (Avoid spin diffusion).

Computational Docking Protocol (HADDOCK)

This section details the translation of NMR data into a structural model using HADDOCK 2.4/2.5.

Ligand Parameterization (Critical Step)

HADDOCK/CNS does not have pTp in its default library. You must generate a topology file.

  • Structure File: Create a .pdb file of pTp (can be extracted from PDB 1SNC).

  • Topology Generation: Use the PRODRG server or ATB (Automated Topology Builder).

    • Input: pTp PDB file.[6]

    • Output:pTp.top (topology) and pTp.param (parameters).

    • Check: Ensure phosphate charge states match the pH (typically -2 for each phosphate at pH 7).

Defining Restraints
  • Active Residues (Protein): Residues with high CSP (e.g., Arg35, Glu43, Arg87).

  • Passive Residues (Protein): Surface neighbors of active residues.

  • Active Residues (Ligand): All solvent-accessible atoms of pTp.

  • Unambiguous Restraints: Specific NOEs identified in the filtered experiment (e.g., pTp H6

    
     Tyr113 H
    
    
    
    ). Set distance to 2.0–5.0 Å.
The HADDOCK Workflow
  • it0 (Rigid Body): 1000 structures generated by randomizing ligand orientation and minimizing.

  • it1 (Semi-Flexible): Best 200 structures undergo simulated annealing. Side chains and backbone of the interface are allowed to move.

  • water (Refinement): Final refinement in explicit solvent (TIP3P water) to optimize electrostatics (crucial for the charged pTp phosphates).

Data Visualization & Logic Flow

Experimental Workflow Diagram

NMR_Docking_Workflow Sample Sample Prep (15N/13C SNase + pTp + Ca2+) HSQC 2D 15N-HSQC (Chemical Shift Perturbation) Sample->HSQC NOESY 3D Filtered NOESY (Intermolecular NOEs) Sample->NOESY CSP_Analysis Identify Active Residues (Arg35, Glu43, Arg87...) HSQC->CSP_Analysis NOE_Assign Assign Distance Restraints (Ligand H -> Protein H) NOESY->NOE_Assign HADDOCK HADDOCK Docking (Rigid -> Flexible -> Water) CSP_Analysis->HADDOCK AIRs NOE_Assign->HADDOCK Distances Param Ligand Parameterization (PRODRG -> CNS Topology) Param->HADDOCK .top/.param Structure Final Ensemble (Lowest Energy Clusters) HADDOCK->Structure

Figure 1: Integrated NMR-to-Structure workflow.[6] Blue nodes indicate physical samples/outputs, Red indicates NMR experiments, Yellow indicates data analysis, and Black indicates computational processing.

Interaction Network (The Binding Pocket)

Binding_Interface pTp pTp Ligand (Inhibitor) Ca Ca2+ Ca->pTp Coordination Asp21 Asp21 (Metal Coord) Ca->Asp21 Asp40 Asp40 (Metal Coord) Ca->Asp40 Arg35 Arg35 (H-Bond Donor) Arg35->pTp Phosphate Coord Arg87 Arg87 (H-Bond Donor) Arg87->pTp Phosphate Coord Glu43 Glu43 (General Base) Glu43->Ca Water Mediated Tyr113 Tyr113 (Stacking) Tyr113->pTp Hydrophobic Stacking

Figure 2: Schematic of the SNase active site interaction network. Dashed lines indicate hydrogen bonds/electrostatics; solid red lines indicate Calcium coordination.

Results Analysis & Validation

Successful docking should yield a cluster of structures with low RMSD (< 1.0 Å backbone) within the cluster.

Key Validation Metrics Table:

MetricAcceptable RangeInterpretation
HADDOCK Score Negative (Relative)Lower is better; indicates favorable binding energy.
Van der Waals Energy NegativeGood shape complementarity (packing).
Electrostatic Energy Highly NegativeCritical for pTp (Phosphate) - Arg interaction.
AIR Violation < 0.3 ÅExperimental restraints are satisfied.
Buried Surface Area > 800 ŲIndicates a substantial, stable interface.

Troubleshooting:

  • High Energy / Violations: Check the protonation state of Histidines and the charge of the pTp phosphates in the topology file.

  • No Convergence: The "Active" residue list may be too broad. Restrict AIRs to residues with solvent accessibility > 20% in the free form.

References

  • Hynes, T. R., & Fox, R. O. (1991). The crystal structure of staphylococcal nuclease refined at 1.7 A resolution.[7] Proteins: Structure, Function, and Bioinformatics.

  • Wang, J., et al. (1990). Staphylococcal nuclease: sequential assignments and solution structure. Biochemistry.

  • Dominguez, C., Boelens, R., & Bonvin, A. M. (2003). HADDOCK: a protein-protein docking approach based on biochemical or biophysical information. Journal of the American Chemical Society.

  • Zwahlen, C., et al. (1997). Methods for measurement of intermolecular NOEs by multinuclear NMR spectroscopy: application to a bacteriophage lambda N-peptide/boxB RNA complex. Journal of the American Chemical Society.

  • Torchia, D. A., et al. (1989). Staphylococcal nuclease: proposed mechanism of action based on structure of enzyme-thymidine 3',5'-bisphosphate-calcium ion complex at 1.5-A resolution.[8] Proceedings of the National Academy of Sciences.

Sources

Application Note: In Vivo Administration Protocols for Thymidine 3',5'-Diphosphate (pTp) in Murine Models

[1]

Executive Summary

Thymidine 3',5'-diphosphate (pTp, also known as pdTp or Deoxythymidine 3',5'-diphosphate) is a specific, high-affinity competitive inhibitor of Staphylococcal Nuclease (SNase) and the mammalian Staphylococcal Nuclease and Tudor Domain Containing 1 (SND1). While historically utilized in structural biology to stabilize nuclease-substrate complexes, recent translational research has identified pTp as a potent therapeutic agent in hepatocellular carcinoma (HCC) and potentially in methicillin-resistant Staphylococcus aureus (MRSA) virulence suppression.

This guide details the formulation, stability considerations, and administration workflows for using pTp in murine xenograft and infection models.

Mechanism of Action & Rationale

To design a robust experiment, one must understand the molecular target. pTp is not a standard cytotoxic nucleotide analog; it is a structural mimic .

The Target: SND1 and SNase

In mammals, SND1 (also known as Tudor-SN) is a component of the RNA-induced silencing complex (RISC).[1] It possesses nuclease activity that degrades specific microRNAs (miRNAs) and promotes the activation of NF-κB signaling, driving inflammation and tumorigenesis. pTp mimics the substrate of the SND1 nuclease domain, competitively inhibiting its enzymatic activity.

In S. aureus, the secreted nuclease (SNase) degrades Neutrophil Extracellular Traps (NETs), allowing bacteria to escape immune clearance. pTp inhibits this virulence factor.[1]

Signaling Pathway Visualization

The following diagram illustrates the intervention point of pTp within the SND1 oncogenic pathway.

SND1_PathwaypTpThymidine 3',5'-diphosphate(pTp)SND1SND1 Oncoprotein(Nuclease Domain)pTp->SND1Competitive InhibitionmiRNATumor Suppressor miRNAs(e.g., miR-221)SND1->miRNADegradationNFkBNF-κB (p65)Signaling ComplexSND1->NFkBDirect ActivationmiRNA->NFkBInhibits (loss leads to activation)TumorTumorigenesis &InflammationNFkB->TumorPromotes

Figure 1: Mechanism of Action. pTp acts as a direct inhibitor of the SND1 nuclease domain, preventing the degradation of tumor-suppressor miRNAs and blocking NF-κB-driven tumorigenesis.

Physicochemical Properties & Formulation

Critical Warning: The free acid form of pTp is chemically unstable and prone to hydrolysis. Always use the sodium salt form (Thymidine 3',5'-diphosphate disodium or tetrasodium) for in vivo applications.

Compound Specifications
ParameterSpecification
Chemical Name Thymidine 3',5'-diphosphate disodium salt
CAS Number 2863-04-9 (Disodium)
Molecular Weight ~446.15 g/mol (Disodium salt)
Solubility Water: ≥ 50 mg/mL; PBS: ≥ 20 mg/mL
Stability Lyophilized: -20°C (1 year).[2] Solution: -80°C (Avoid freeze-thaw)
Vehicle Preparation

For systemic administration (I.P. or I.V.), Phosphate Buffered Saline (PBS, pH 7.4) is the preferred vehicle.

  • Weighing: Calculate the required mass based on the salt correction factor.

    • Example: If the protocol calls for 1.6 mg/kg of "pTp" (active moiety), and you are using the disodium salt, ensure you account for the sodium weight if high precision is required (though for this MW, the difference is often negligible in pilot screens).

  • Dissolution: Dissolve pTp in sterile PBS to create a 10x Stock Solution (e.g., 1.0 mg/mL).

  • Filtration: Sterilize using a 0.22 µm PES syringe filter.

  • Aliquot: Store single-use aliquots at -80°C. Do not refreeze.

In Vivo Administration Protocols

The following protocols are derived from validated efficacy studies in Hepatocellular Carcinoma (HCC) xenograft models.

Dose Selection

Unlike standard chemotherapeutics, pTp is effective at relatively low doses due to its high affinity for the nuclease pocket.

  • Low Dose: 0.8 mg/kg[1]

  • High Dose: 1.6 mg/kg[1]

  • Toxicology: pTp is generally well-tolerated. No significant weight loss or organ toxicity has been reported at these therapeutic ranges.

Protocol A: Intraperitoneal (I.P.) Administration (Tumor Model)

Objective: Inhibition of subcutaneous tumor xenograft growth (e.g., HepG2 or Huh7 cells).

Workflow Diagram:

IP_Protocolcluster_dosingDosing RegimenStartTumor Inoculation(Day 0)PalpableTumors Reach~100 mm³Start->Palpable~1-2 WeeksTreatTreatment Phase(4 Weeks)Palpable->TreatRandomizationHarvestHarvest & AnalysisTreat->HarvestEnd pointDoseInject pTp (0.8 - 1.6 mg/kg)Twice Weekly (e.g., Mon/Thu)Treat->Dose

Figure 2: Experimental timeline for evaluating pTp efficacy in tumor xenograft models.

Step-by-Step Procedure:

  • Tumor Establishment: Inoculate immunodeficient mice (e.g., NOD/SCID or Nude mice) subcutaneously with cancer cells.

  • Staging: Monitor tumor volume until it reaches ~100 mm³.

  • Randomization: Group mice (n=8-10/group) to ensure equal average tumor volume across groups.

  • Preparation: Thaw one aliquot of pTp stock. Dilute to working concentration (e.g., 0.16 mg/mL) so that a 20g mouse receives ~100 µL volume.

  • Injection: Administer 0.8 mg/kg or 1.6 mg/kg I.P. using a 27G needle.[2][3]

  • Frequency: Inject twice weekly for 4 weeks.

  • Monitoring: Measure tumor volume (Calliper) and body weight twice weekly.

Protocol B: Subcutaneous (S.C.) Administration

Rationale: S.C. administration may provide a slower absorption profile, potentially beneficial for maintaining nuclease inhibition near the tumor site if the tumor is subcutaneous.

  • Dose: 0.8 mg/kg.[1]

  • Frequency: Twice weekly.

  • Site: Flank region, opposite to the tumor site (to avoid direct intratumoral injection unless specified).

Validation & Readouts

To confirm the "Trustworthiness" of the data, the experiment must include biomarkers that validate the mechanism, not just the phenotype.

ReadoutMethodologyExpected Result with pTp
Tumor Growth Caliper measurementSignificant reduction in volume vs. Vehicle.
SND1 Activity Western Blot (Tumor lysate)No change in SND1 protein levels (pTp inhibits activity, not expression).
NF-κB Status IHC or Western BlotReduced nuclear p65; increased cytosolic p65.
Apoptosis TUNEL AssayIncreased TUNEL-positive cells in treated tissue.
miRNA Levels qPCRRestoration of miR-221 or other SND1 targets.

Troubleshooting & Critical Considerations

  • Stability of the Diphosphate Bond: The 3',5'-diphosphate linkage is susceptible to phosphatases in the blood. While the in vivo half-life is sufficient for efficacy at the cited doses, avoid mixing pTp with serum or plasma ex vivo prior to injection.

  • Dose Calculation Errors: The doses (0.8 - 1.6 mg/kg) are micro-doses .

    • Calculation: For a 25g mouse, 1.0 mg/kg = 0.025 mg = 25 µg .

    • Error Trap: Do not confuse mg/kg with mg/mouse. A standard "drug" dose of 10 mg/kg would be 10x too high and potentially wasteful, though likely not lethal.

  • Control Groups: Always include a Vehicle control (PBS) and, if possible, a positive control (e.g., Sorafenib for HCC) to benchmark efficacy.

References

  • Jariwala, N., et al. (2017). "Oncogenic Role of SND1 in Development and Progression of Hepatocellular Carcinoma."[1] Cancer Research, 77(12), 3306-3316.[1]

    • Relevance: Primary source for in vivo dosing (0.8/1.6 mg/kg)
  • Guskov, A., et al. (2012). "The structural basis for the recognition of single-stranded RNA by the Tudor-SN nuclease." Nature Structural & Molecular Biology, 19, 1034–1039.

    • Relevance: Structural basis of pTp binding to the SND1 nuclease domain.
  • Cuatrecasas, P., et al. (1967). "Catalytic properties and specificity of the extracellular nuclease of Staphylococcus aureus." Journal of Biological Chemistry, 242, 1541-1547.

    • Relevance: Foundational characterization of pTp as a specific nuclease inhibitor.
  • MedChemExpress (MCE).

    • Relevance: Solubility and stability d

Troubleshooting & Optimization

Technical Support Center: Thymidine 3',5'-diphosphate (pTp) Stability Guide

[1]

Welcome to the Nucleotide Stability Technical Center. Senior Application Scientist Desk

This guide addresses the specific stability challenges associated with Thymidine 3',5'-diphosphate (pTp) in aqueous solution. Unlike standard nucleoside 5'-diphosphates (like TDP), pTp carries phosphate groups at both the 3' and 5' positions of the deoxyribose ring. This structural distinction dictates its specific susceptibility to hydrolysis and enzymatic degradation, particularly when used as a competitive inhibitor for Staphylococcal Nuclease (Micrococcal Nuclease).[1]

Part 1: Critical Stability Factors (The "Why")

To maintain pTp integrity, you must control the thermodynamic and kinetic factors that drive phosphoester bond cleavage.[1]

Hydrolysis Mechanics

The primary degradation pathway for pTp in aqueous solution is the hydrolysis of the phosphoester bonds, yielding Thymidine 3'-monophosphate (3'-TMP), Thymidine 5'-monophosphate (5'-TMP), and eventually Thymidine.[1]

  • Acid-Catalyzed Hydrolysis: At pH < 6.0, the protonation of the phosphate oxygen makes the phosphorus atom more electrophilic, increasing susceptibility to nucleophilic attack by water.

  • Divalent Cation Catalysis: Metal ions (Mg²⁺, Ca²⁺, Mn²⁺) coordinate with the phosphate oxygens, stabilizing the leaving group and significantly accelerating hydrolysis rates.

Enzymatic Vulnerability

pTp is frequently used in biological buffers where contamination is a risk.[1]

  • Phosphatases: Ubiquitous contaminants (e.g., Alkaline Phosphatase) will rapidly dephosphorylate pTp.[1]

  • Specific Interaction: As a transition state analog for Staphylococcal Nuclease, pTp binds the active site tightly. However, in the presence of contaminating non-specific nucleases or phosphatases not inhibited by pTp, degradation occurs.

The "Crystalline vs. Aqueous" Trap
  • Lyophilized Powder: Stable at -20°C for >6 months.[1]

  • Aqueous Solution: Stability drops drastically.[1] In unbuffered water (pH ~5.5 due to dissolved CO₂), the half-life decreases significantly compared to buffered systems.[1]

Part 2: Storage & Handling Protocols (The "How")

Protocol A: Preparation of a Stable Stock Solution (10 mM)

Target: Create a stock solution stable for 3-6 months at -20°C.

Reagents Required:

  • pTp Disodium Salt (High Purity >96%)[1][2]

  • Solvent: TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5 - 8.0). Do NOT use unbuffered water.[1]

  • Filtration: 0.22 µm PES (Polyethersulfone) syringe filter.[1]

Step-by-Step:

  • Calculate Mass: For 10 mL of 10 mM stock:

    
    
    (Note: Check the specific MW on your vial; the disodium salt MW is approx 402.19  g/mol , but hydration varies).
    
  • Solubilization: Dissolve the powder in TE Buffer. The EDTA is critical here to chelate trace divalent cations (

    
    ) that catalyze hydrolysis.[1]
    
  • pH Check: Verify pH is between 7.0 and 8.0. Adjust carefully with dilute NaOH if necessary (pTp is acidic).[1]

  • Sterilization: Filter through a 0.22 µm PES filter into a sterile tube. This removes bacterial contaminants that introduce phosphatases.[1]

  • Aliquoting: Divide into single-use aliquots (e.g., 50-100 µL).

  • Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -20°C.

Stability Data Summary
ConditionSolventTemperatureEstimated Stability
Lyophilized N/A-20°C> 6 Months
Aqueous Water (unbuffered)4°C< 1 Week
Aqueous Water (unbuffered)-20°C~1 Month
Optimized TE Buffer (pH 7.5) -20°C 3-6 Months
Stressed Acidic Buffer (pH 4.[1]0)25°CHours to Days

Part 3: Troubleshooting (The "Fix")

Scenario 1: "I see extra peaks in my HPLC trace."

Diagnosis: Hydrolysis has occurred.[1][3]

  • Root Cause: Likely pH drift or freeze-thaw cycles.[1]

  • The Fix: Run a standard of Thymidine and TMP.[1] If the extra peaks match these retention times, discard the stock. For future preps, increase the buffering capacity (e.g., 50 mM Tris).

Scenario 2: "My Nuclease Inhibition assay is failing."

Diagnosis: Loss of inhibitor potency.[1]

  • Root Cause: pTp concentration has dropped due to precipitation or degradation.[1]

  • The Fix: Check for "salting out." If stored at high concentrations (>50 mM) in the presence of high sodium, pTp can precipitate unnoticed. Vortex vigorously and warm to 37°C briefly before use. If clear, check concentration via UV absorbance (

    
    ).[1]
    
Scenario 3: "The solution turned yellow."

Diagnosis: Oxidation or Contamination.[1]

  • Root Cause: Rare for pure nucleotides, but indicates organic contamination or microbial growth.[1]

  • The Fix: Discard immediately. Ensure all water used is 18.2 MΩ·cm (Type I) and autoclaved/filtered.[1]

Part 4: Visualization & Validation[1]

Diagram 1: Degradation Pathways of pTp

This diagram illustrates the breakdown mechanism you are trying to prevent.[1]

pTp_DegradationpTpThymidine 3',5'-diphosphate(pTp)pT3Thymidine 3'-monophosphatepTp->pT3Hydrolysis (3' favored)or PhosphatasepT5Thymidine 5'-monophosphatepTp->pT5Hydrolysis (5' favored)PhosInorganic Phosphate(Pi)pTp->PhosThyThymidine(Nucleoside)pT3->ThySecondary HydrolysispT5->ThySecondary Hydrolysis

Caption: Hydrolytic cleavage pathways of pTp. Note that 3' and 5' phosphates can be cleaved independently, eventually leading to the nucleoside core.

Diagram 2: Stability Decision Tree

Follow this logic flow to ensure sample integrity.

Stability_WorkflowStartStart: pTp PowderSolventChoose SolventStart->SolventWaterWater (Unbuffered)Solvent->WaterRisk: Acidic pHBufferTE Buffer (pH 7.5)Solvent->BufferRecommendedCheckCheck pHWater->CheckAdjust RequiredStoreStore -20°CWater->StoreHigh Degradation RiskBuffer->CheckVerifyAliquotAliquot (Avoid Freeze/Thaw)Check->AliquotAliquot->Store

Caption: Decision matrix for solubilization and storage. TE Buffer is the critical control point for long-term stability.[1]

Part 5: Quality Control Protocol (HPLC)

To self-validate your stock solution, use this standard HPLC method.

  • Column: C18 Reverse Phase (e.g., 5 µm, 4.6 x 150 mm)

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 7.0

  • Mobile Phase B: Methanol (HPLC Grade)[1]

  • Gradient: 0-10% B over 15 minutes (Nucleotides are very polar and elute early).[1]

  • Flow Rate: 1.0 mL/min[4]

  • Detection: UV @ 254 nm[1]

  • Expected Retention: pTp will elute before Thymidine due to the high polarity of the two phosphate groups.[1]

References

  • Sigma-Aldrich. Product Information: Thymidine 3',5'-diphosphate disodium salt (T9375).[1][2] Retrieved from [1]

  • Thermo Fisher Scientific. Nucleotide Handling and Stability Technical Note. Retrieved from [1]

  • PubChem. Thymidine 3',5'-diphosphate Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • Cui, T., et al. (2014).[1] Inhibition of Staphylococcal Nuclease by Nucleotides.[1] (Contextual grounding for pTp application).

Technical Support Center: Optimizing Buffers for Phosphotyrosine (pTp) Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Topic: Buffer Chemistry & Optimization for pTp-SH2/PTB Interactions Status: Active Guide

The Core Directive: Understanding the "Why"

In phosphotyrosine (pTp) binding assays—commonly used to study SH2 or PTB domain interactions—the buffer is not merely a solvent; it is a thermodynamic component of the binding event.

The interaction between a pTp residue and an SH2 domain is primarily electrostatic. The SH2 binding pocket contains a conserved arginine residue (positively charged) that coordinates with the phosphate group of the tyrosine.[1]

Critical Mechanism: The phosphate group on tyrosine has two pKa values:


 and 

. For high-affinity binding, the phosphate group must be in its dianionic state (charge of -2). If your buffer pH drops below 6.5, a significant fraction of the pTp becomes monoanionic, drastically reducing binding affinity [1].
Visualizing the Interference Mechanism

The following diagram illustrates why phosphate-based buffers fail in these assays. They act as competitive inhibitors, flooding the binding pocket with inorganic phosphate ions that mimic the pTp pharmacophore.

PhosphateInterference cluster_0 The Phosphate Trap SH2 SH2 Domain (Positively Charged Pocket) Complex Stable Complex SH2->Complex Correct Buffer (HEPES/Tris) NoBind Inhibited Binding (Low Signal) SH2->NoBind In PBS pTp pTp-Peptide (Ligand) pTp->SH2 High Affinity (Electrostatic) PBS Phosphate Buffer Ions (Competitive Inhibitor) PBS->SH2 Competition (Mimicry)

Caption: Figure 1. Mechanism of competitive inhibition by inorganic phosphate buffers in SH2-pTp interactions.

Buffer Selection & Chemistry

Select a buffering agent that provides pKa stability without interfering with the electrostatic binding network.

Recommended Buffer Systems
Buffer AgentUseful pH RangeTemp. Coefficient (ΔpKa/°C)Suitability for pTp AssaysNotes
HEPES 6.8 – 8.2-0.014Excellent The "Gold Standard." Zwitterionic, minimal metal binding, low temperature sensitivity.
Tris 7.0 – 9.0-0.028 (High)Good (with caution) High temperature sensitivity. pH 7.5 at RT becomes pH ~8.1 at 4°C.
MOPS 6.5 – 7.9-0.011Excellent Structurally similar to HEPES but useful for slightly lower pH optimization.
PBS 5.8 – 8.0MinimalPOOR DO NOT USE. Inorganic phosphate competes for the binding site [2].
The Redox Environment: TCEP vs. DTT

SH2 domains often contain cysteine residues that are sensitive to oxidation, which can lead to aggregation or structural unfolding.

  • Recommendation: Use TCEP (Tris(2-carboxyethyl)phosphine) .[2][3]

  • Why? TCEP is stable over a wide pH range (1.5–8.[2][4]5) and is resistant to air oxidation.[2][3] DTT oxidizes rapidly at pH > 7.5 and can be unstable in long-duration assays (like overnight equilibrium FP assays) [3].

Troubleshooting Guide

Diagnose your assay failures using this symptom-based logic tree.

Symptom 1: Low Assay Window (Low Z' Factor)
  • Possible Cause: Competitive inhibition by buffer ions.

  • Validation: Check if you are using PBS or a buffer with high concentrations of Citrate or Sulfate (which can also mimic phosphate).

  • Solution: Switch to 50 mM HEPES, pH 7.5.

Symptom 2: Signal Drift Over Time
  • Possible Cause: Temperature-induced pH shift.[5]

  • Validation: Are you using Tris buffer? Did you prepare the buffer at Room Temperature (22°C) but run the assay at 4°C?

  • Mechanism: Tris pH increases by ~0.03 units per degree Celsius drop. A 20°C drop shifts pH by +0.6 units, potentially altering the protonation state of surface residues or the pTp itself.

  • Solution: Use HEPES (lower temp coefficient) or pH-adjust your Tris buffer at the temperature of the assay.

Symptom 3: High Background / Non-Specific Binding (NSB)
  • Possible Cause: Hydrophobic interaction of the fluorophore or protein with the plate surface.

  • Solution: Add a non-ionic detergent.

  • Protocol: Titrate NP-40 or Tween-20 between 0.01% and 0.1%.

    • Warning: High detergent (>0.1%) can disrupt the weak hydrophobic interactions that often flank the pTp binding pocket (the "specificity pocket"). Keep it low (0.05% is standard) [4].

Protocol: Systematic Buffer Optimization

Do not guess. Use this "Buffer Scouting" workflow to empirically determine the optimal condition for your specific SH2/PTB domain.

BufferOptimization Start Start Optimization Step1 1. pH Scout Test HEPES pH 7.0, 7.5, 8.0 Start->Step1 Decision1 Select pH with highest S/B ratio Step1->Decision1 Step2 2. Ionic Strength Scout Test NaCl: 0, 50, 150, 300 mM Decision1->Step2 Note2 High salt screens electrostatic binding Step2->Note2 Step3 3. Additive Check Add 0.05% Tween-20 + 1mM TCEP Step2->Step3 Final Final Assay Buffer (e.g., 50mM HEPES pH 7.5, 100mM NaCl, 0.05% Tween-20, 1mM TCEP) Step3->Final

Caption: Figure 2. Step-by-step "Buffer Scouting" workflow to maximize assay window and stability.

Step-by-Step Methodology
  • Prepare Stock Solutions: 1M HEPES (pH 7.0, 7.5, 8.0), 5M NaCl, 10% Tween-20, 0.5M TCEP.

  • The pH Sweep: Run your binding assay (e.g., FP or ELISA) with fixed protein/peptide concentrations across the three pH levels.

    • Success Metric: Look for the condition that maximizes the delta between Bound and Free signals.

  • The Salt Titration: Using the optimal pH, titrate NaCl (0 to 300 mM).

    • Insight: Lower salt often increases affinity (Kd decreases) because it reduces the shielding of the electrostatic attraction between the Arg+ pocket and pTp- phosphate. However, too low salt can cause protein aggregation. Aim for the highest salt concentration that maintains acceptable affinity.

  • Lock Final Composition: Add 1 mM TCEP and 0.05% Tween-20 to the optimized salt/pH mix.

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Orthovanadate to inhibit phosphatases in my binding assay? A: Proceed with extreme caution. While Vanadate is a potent phosphatase inhibitor, it functions by mimicking the transition state of phosphate hydrolysis. At high concentrations, it can compete for the SH2 binding pocket, similar to phosphate. If using pure proteins, omit it. If using lysates, titrate it carefully or use a cocktail that relies more on fluoride/pyrophosphate (though pyrophosphate can also interfere).

Q: My pTp peptide seems to lose activity over time. Why? A: Phosphotyrosine is susceptible to hydrolysis, particularly in acidic conditions or if contaminating phosphatases are present.

  • Fix: Store peptide stocks at -80°C in aliquots. Avoid repeated freeze-thaw cycles. Ensure your buffer pH is > 7.0.

Q: Why is the pKa of pTp different when bound to the protein? A: In solution, the second pKa of the phosphate is ~6.1. However, inside the SH2 binding pocket, the dense cluster of positively charged amino acids (Arginine/Lysine) stabilizes the negative charge. This can shift the apparent pKa significantly lower (e.g., to ~4.0), effectively "locking" the phosphate in the bound state as long as the bulk pH remains neutral [5].

References

  • Hoffmann, R. et al. (1994). Prediction of Secondary Ionization of the Phosphate Group in Phosphotyrosine Peptides. NIH / PubMed.

  • Waksman, G. et al. (2020). SH2 Domain Binding: Diverse FLVRs of Partnership. Frontiers in Cell and Developmental Biology.

  • BroadPharm Technical Support. (2022). S-S bond reduction by TCEP: Comparison to DTT stability.

  • Molecular Devices. (2023). Establishing and optimizing a fluorescence polarization assay.

  • Pascal, S. M. et al. (1995).[6] Structural and Dynamic Characterization of the Phosphotyrosine Binding Region of an Src Homology 2 Domain. Biochemistry (University of Toronto).[6]

Sources

Technical Support Center: Ensuring the Stability of Thymidine 3',5'-diphosphate Free Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Thymidine 3',5'-diphosphate (pTp). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth knowledge and practical solutions for preventing the degradation of pTp during storage and experimental use. As a molecule with two phosphomonoester groups, pTp is susceptible to degradation, which can significantly impact experimental outcomes. This resource offers a structured approach to understanding and mitigating these stability challenges.

I. Understanding the Instability of Thymidine 3',5'-diphosphate

Thymidine 3',5'-diphosphate is a deoxyribonucleotide, and its stability is primarily threatened by the hydrolysis of its phosphodiester bonds and, to a lesser extent, the degradation of the thymine base. The presence of two phosphate groups makes the molecule susceptible to both enzymatic and non-enzymatic cleavage.

Key Degradation Pathways

There are two main pathways through which pTp can degrade:

  • Chemical Hydrolysis of Phosphodiester Bonds: This is a non-enzymatic process where water molecules attack the phosphorus atoms of the phosphate groups, leading to the cleavage of the phosphodiester bonds. This reaction is significantly influenced by pH and temperature.

  • Enzymatic Degradation: Nucleases, which are enzymes that cleave nucleic acids, can readily degrade pTp. These enzymes are ubiquitous in laboratory environments and can be introduced through contaminated reagents, equipment, or improper handling.

The primary degradation products include thymidine 5'-monophosphate (5'-TMP), thymidine 3'-monophosphate (3'-TMP), and ultimately, free thymidine.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of Thymidine 3',5'-diphosphate.

1. What is the optimal storage condition for solid Thymidine 3',5'-diphosphate free acid?

For long-term stability, solid pTp free acid should be stored at -20°C or lower , in a desiccated, airtight container to protect it from moisture. Under these conditions, the compound is stable for at least six months to a year.

2. How should I prepare and store stock solutions of pTp?

It is highly recommended to prepare stock solutions in a nuclease-free, slightly basic buffer, such as TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5-8.0). The Tris buffer helps maintain a stable pH, while EDTA chelates divalent metal ions that can catalyze phosphodiester bond hydrolysis. Stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For most applications, a stock concentration of 10-100 mM is suitable.

3. What is the difference in stability between the free acid and the salt form of pTp?

The salt form (e.g., disodium or tetrasodium salt) is generally more stable in solid form due to its crystalline nature, which reduces its hygroscopicity. In solution, the stability of both forms is highly dependent on the pH of the solution. The free acid form will create a more acidic solution when dissolved in unbuffered water, which can accelerate hydrolysis. Therefore, buffering the solution to a neutral or slightly basic pH is crucial when working with the free acid.

4. How many freeze-thaw cycles can a pTp solution tolerate?

While there is no definitive number, it is best practice to avoid repeated freeze-thaw cycles . Each cycle can introduce ice crystals that can physically damage the molecule and potentially concentrate solutes, altering the local pH and accelerating degradation. A study on genomic DNA showed that progressive degradation occurs with an increasing number of freeze-thaw cycles[1][2]. It is recommended to aliquot stock solutions into single-use volumes.

5. Can I dissolve pTp in nuclease-free water instead of a buffer?

While possible for immediate use, long-term storage in unbuffered nuclease-free water is not recommended. The pH of deionized water can be slightly acidic due to dissolved CO2, which can promote acid-catalyzed hydrolysis of the phosphodiester bonds. DNA is known to be unstable at acidic pH due to depurination and phosphodiester bond cleavage[3][4].

III. Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem Possible Cause Recommended Solution
Inconsistent or poor results in enzymatic assays. Degradation of pTp leading to lower effective concentration.1. Verify Integrity: Analyze your pTp stock solution by HPLC to check for degradation products (see Protocol 2). 2. Prepare Fresh Solution: Use a fresh aliquot of your stock solution or prepare a new one from solid material. 3. Check Buffer pH: Ensure your reaction buffer is within the optimal pH range for both your enzyme and pTp stability (pH 7.0-8.0).
Precipitate forms in the stock solution upon thawing. The solution may be too concentrated, or the pH may have shifted, reducing solubility.1. Gentle Warming: Warm the solution gently to 37°C and vortex briefly to redissolve the precipitate. 2. Check pH: Measure the pH of the solution and adjust if necessary. 3. Dilute Stock: Consider preparing a less concentrated stock solution.
Gradual loss of activity over time with the same stock solution. Slow degradation due to improper storage, nuclease contamination, or multiple freeze-thaw cycles.1. Aliquot Stocks: Discard the old stock and prepare a new one, ensuring it is aliquoted into single-use volumes. 2. Nuclease Check: Test your water, buffers, and pipette tips for nuclease contamination (see Protocol 1). 3. Optimize Storage: Store aliquots at -80°C for long-term use.
Unexpected peaks in analytical experiments (e.g., HPLC, Mass Spectrometry). Presence of degradation products such as TMP or thymidine.1. Run Standards: Co-inject your sample with standards of potential degradation products (5'-TMP, 3'-TMP, thymidine) to confirm their identity. 2. Review Handling Procedures: Identify and rectify any potential sources of degradation in your workflow (e.g., prolonged incubation at non-optimal pH or temperature).

IV. Experimental Protocols

Protocol 1: Detecting Nuclease Contamination in Reagents

This protocol provides a simple method to check for DNase activity in your laboratory reagents using a fluorescent assay.

Materials:

  • Fluorescent DNA substrate (e.g., a commercially available DNase detection kit)[5][6]

  • Reagents to be tested (e.g., water, buffers)

  • Nuclease-free microplates

  • Fluorescence plate reader

Procedure:

  • Prepare the fluorescent DNA substrate according to the manufacturer's instructions.

  • In a nuclease-free microplate, add a small volume of the reagent to be tested to the substrate solution.

  • Include a positive control (a known DNase) and a negative control (nuclease-free water).

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Interpretation: A significant increase in fluorescence in the test sample compared to the negative control indicates the presence of DNase contamination.

Protocol 2: Assessing pTp Integrity by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for separating and quantifying pTp and its potential degradation products.

Materials:

  • HPLC system with a UV detector

  • Anion-exchange or reversed-phase C18 column

  • Mobile phase A: 0.1 M Potassium phosphate buffer, pH 6.0

  • Mobile phase B: Acetonitrile or Methanol

  • pTp sample

  • Standards: Thymidine, Thymidine 5'-monophosphate (5'-TMP), Thymidine 3'-monophosphate (3'-TMP)

Procedure:

  • Sample Preparation: Dilute the pTp sample to an appropriate concentration (e.g., 100 µM) in the mobile phase A.

  • HPLC Conditions (Example):

    • Column: Anion-exchange column

    • Mobile Phase: A gradient of increasing salt concentration in the aqueous buffer. For a reversed-phase column, a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous buffer with an ion-pairing agent might be necessary.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 267 nm

  • Injection: Inject the sample and standards onto the column.

  • Analysis: Compare the retention times of the peaks in the sample chromatogram with those of the standards. The expected elution order on an anion-exchange column would be thymidine, 3'-TMP and 5'-TMP (eluting closely), and then pTp. Quantify the area of each peak to determine the percentage of degradation. A new, high-purity sample should show a single major peak corresponding to pTp.

V. In-Depth Scientific Discussion

The Chemistry of Phosphodiester Bond Hydrolysis

The phosphodiester bonds in pTp are susceptible to nucleophilic attack by water. This hydrolysis can be catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 5), the phosphate groups can become protonated, making the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack by water. This can lead to the cleavage of the P-O bond.

  • Base-Catalyzed Hydrolysis: At alkaline pH (pH > 9), hydroxide ions in the solution can act as nucleophiles, directly attacking the phosphorus atom and leading to bond cleavage. While DNA is more resistant to alkaline hydrolysis than RNA, it is not completely immune.

The stability of nucleotides is generally greatest in the neutral to slightly basic pH range (pH 7-8).

The Role of Divalent Metal Ions

Divalent metal ions such as Mg²⁺, Mn²⁺, and Zn²⁺ can catalyze the hydrolysis of phosphodiester bonds. These ions can coordinate to the phosphate oxygen atoms, neutralizing the negative charge and making the phosphorus atom more susceptible to nucleophilic attack[7][8]. While some enzymes require these ions as cofactors, their presence in solutions with pTp in the absence of enzymatic control can promote non-enzymatic degradation. The inclusion of a chelating agent like EDTA in storage buffers is an effective countermeasure.

VI. Visualizing Degradation Pathways and Prevention Strategies

Diagram 1: Key Factors Leading to pTp Degradation

cluster_factors Degradation Factors cluster_molecule Molecule State cluster_prevention Prevention Strategies High_Temp High Temperature pTp Thymidine 3',5'-diphosphate (Stable) Extreme_pH Extreme pH (Acidic/Alkaline) Nucleases Nuclease Contamination Freeze_Thaw Repeated Freeze-Thaw Metal_Ions Divalent Metal Ions Degraded_pTp Degraded Products (TMP, Thymidine) pTp->Degraded_pTp Degradation Storage Low Temperature Storage (-20°C to -80°C) Storage->High_Temp Mitigates Buffer Use Buffered Solution (pH 7.0-8.0, e.g., TE) Buffer->Extreme_pH Mitigates Aseptic Aseptic Technique & Nuclease-Free Reagents Aseptic->Nucleases Mitigates Aliquot Aliquot into Single-Use Volumes Aliquot->Freeze_Thaw Mitigates EDTA Include Chelating Agents (EDTA) EDTA->Metal_Ions Mitigates

Caption: Factors contributing to pTp degradation and corresponding prevention strategies.

Diagram 2: Troubleshooting Workflow for Suspected pTp Degradation

Start Inconsistent Experimental Results Observed Check_pTp Suspect pTp Degradation Start->Check_pTp HPLC_Analysis Analyze Stock Solution by HPLC (Protocol 2) Check_pTp->HPLC_Analysis Degradation_Confirmed Degradation Products Detected? HPLC_Analysis->Degradation_Confirmed Discard_Stock Discard Old Stock. Prepare Fresh Solution. Degradation_Confirmed->Discard_Stock Yes No_Degradation No Degradation Detected Degradation_Confirmed->No_Degradation No Review_Procedures Review Handling & Storage: - Check Buffer pH - Nuclease Contamination? - Freeze-Thaw Cycles? Discard_Stock->Review_Procedures Implement_Changes Implement Corrective Actions: - Use Fresh Nuclease-Free Reagents - Aliquot New Stock - Store at -80°C Review_Procedures->Implement_Changes Retest_Experiment Repeat Experiment Implement_Changes->Retest_Experiment Troubleshoot_Other Troubleshoot Other Experimental Parameters No_Degradation->Troubleshoot_Other

Caption: A logical workflow for troubleshooting experiments where pTp degradation is suspected.

VII. References

  • Birck, M. R., & Schramm, V. L. (2010). Transition state analysis of thymidine hydrolysis by human thymidine phosphorylase. Journal of the American Chemical Society, 132(38), 13399–13407. [Link]

  • Wikipedia. (2024). DNA. [Link]

  • Canelas, A. B., ten Pierick, A., Ras, C., Seifar, R. M., van Dam, J. C., van Gulik, W. M., & Heijnen, J. J. (2013). Nucleotide degradation and ribose salvage in yeast. Molecular biology of the cell, 24(9), 1367–1380. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Thymidine, Uridine, Adenosine, Guanosine, and Cytidine Using the Hydrogen Bonding Method. [Link]

  • Oreate. (2024). Technical Analysis of DNase and RNase Activity Detection Kits With High Instrument Compatibility and Sensitivity. [Link]

  • Tan, Z. J., & Chen, S. J. (2006). Salt dependence of nucleic acid hairpin stability. Biophysical journal, 90(4), 1175–1190. [Link]

  • Parish, C. A., & Rauk, A. (2020). Effects of the Metal Ion on the Mechanism of Phosphodiester Hydrolysis Catalyzed by Metal-Cyclen Complexes. Frontiers in Chemistry, 8, 589. [Link]

  • Birck, M. R., & Schramm, V. L. (2010). Transition State Analysis of Thymidine Hydrolysis by Human Thymidine Phosphorylase. Journal of the American Chemical Society. [Link]

  • Shao, W., Khin, S., & Kopp, W. C. (2012). Characterization of effect of repeated freeze and thaw cycles on stability of genomic DNA using pulsed field gel electrophoresis. Biopreservation and biobanking, 10(1), 4–11. [Link]

  • ResearchGate. (n.d.). Induction of c-fos and c-myc in serum-deprived cells. (a) Thymidine...[Link]

  • Bierau, J. (2005). Nucleotide Degradation. eLS. [Link]

  • Lönnberg, H., & Strömberg, R. (1998). Metal ion-dependent hydrolysis of RNA phosphodiester bonds within hairpin loops. A comparative kinetic study on chimeric ribo/2'-O-methylribo oligonucleotides. Nucleic acids research, 26(14), 3367–3372. [Link]

  • Foret, C., & Reyes, C. (2021). Measuring Real-time DNA/RNA Nuclease Activity through Fluorescence. Bio-protocol, 11(21), e4210. [Link]

  • Shao, W., Khin, S., & Kopp, W. C. (2012). Characterization of effect of repeated freeze and thaw cycles on stability of genomic DNA using pulsed field gel electrophoresis. PubMed. [Link]

  • Greenwell, C. N., Coster, H., & Llewellyn, L. E. (2015). Stability of free and mineral-protected nucleic acids: Implications for the RNA world. Geochimica et Cosmochimica Acta, 162, 105-120. [Link]

  • ChemRxiv. (n.d.). Mechanism of Nucleic Acid Phosphodiester Bond Cleavage by Human Endonuclease V. [Link]

  • Nakano, S. I., Miyoshi, D., & Sugimoto, N. (2014). Structure, stability and behaviour of nucleic acids in ionic liquids. Chemical communications (Cambridge, England), 50(12), 1482–1494. [Link]

  • Geneesmiddeleninformatiebank. (2012). Public Assessment Reports of the Medicines Evaluation Board in the Netherlands Coloxet 150 mg, 300 mg and 500 mg, film-coated. [Link]

  • Bava, H., & Pahan, K. (2015). Nucleotide Salvage Deficiencies, DNA Damage and Neurodegeneration. Molecular neurobiology, 51(1), 1–11. [Link]

  • ResearchGate. (n.d.). Effect of multiple slow freeze‐thaw cycles on DNA in different solvent...[Link]

  • Rajanna, K. C., Kumar, S., & Saiprakash, P. K. (2011). A Kinetic and Mechanistic Study of Hydrolysis of Thiamine Pyrophosphate (Cocarboxylase) in Aqueous Buffer and Micellar Media. International Journal of ChemTech Research, 3(3), 1275-1282. [Link]

  • ResearchGate. (n.d.). DNA-catalyzed hydrolysis of DNA phosphodiesters. [Link]

  • Google Patents. (n.d.). WO2016153880A2 - Methods for detection of rnase activity.

  • Biology LibreTexts. (2024). 22.4: Biosynthesis and Degradation of Nucleotides. [Link]

  • Unacademy. (n.d.). Nucleic acid stability in acidic and basic solutions. [Link]

  • Jena Bioscience. (n.d.). RNase+DNase Detection Kit. [Link]

  • Slideshare. (n.d.). Degradation of Nucleic acids.pptx. [Link]

  • PubMed. (2010). Transition state analysis of thymidine hydrolysis by human thymidine phosphorylase. [Link]

  • Mateus, A., et al. (2020). Thermal proteome profiling for interrogating protein interactions. Molecular Systems Biology, 16(3), e9232. [Link]

  • El-Kimary, E. I., Khamis, E. F., & Belal, S. F. (2022). Eco-Friendly and Sensitive HPLC and TLC Methods Validated for the Determination of Betahistine in the Presence of Its Process-Related Impurities. Molecules, 27(4), 1205. [Link]

  • Xia, K., et al. (2023). Effects of Multiple Freeze-Thaw Cycles on Protein and Lipid Oxidation, Microstructure and Quality Characteristics of Rainbow Trout (Oncorynchus mykiss). Foods, 12(4), 793. [Link]

  • Fingerhut, R., et al. (2021). The Effects of Different Storage Conditions and Repeated Freeze/Thaw Cycles on the Concentration, Purity and Integrity of Genomic DNA. Folia Biologica, 67(1), 10-17. [Link]

  • PubMed. (2010). Transition state analysis of thymidine hydrolysis by human thymidine phosphorylase. [Link]

  • Orthopaedic Research Society. (n.d.). Poster No: 1055. [Link]

  • PubMed. (1995). Separation of cytidine 5'-triphosphate biosynthesized from cytidine 5'-monophosphate on ion-exchange resin and HPLC analysis of cytidine compounds. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation Alexidine and Polyhexanide on BIST B+ Column. [Link]

Sources

Technical Guide: Solubility & Stability Optimization of pTp Salts

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility and stability profiles of pTp salts.

Subject Disambiguation: In the context of drug development and biochemistry, pTp most commonly refers to Thymidine 3',5'-bisphosphate (also known as Deoxythymidine 3',5'-diphosphate), a critical nucleotide intermediate. Note: If your inquiry refers to 1,1,3,3-Propane Tetraphosphonic Acid (PTP) used in radiopharmaceuticals (e.g., Scintimun), the solubility principles regarding polyprotic acids described below remain applicable, though specific molecular weights will differ.

Doc ID: TS-pTp-004 | Version: 2.1 | Audience: R&D, Formulation Scientists[1]

Executive Summary: The Ionic Divergence

The solubility issues encountered with pTp (Thymidine 3',5'-bisphosphate) stem from the fundamental difference in protonation states between the Disodium (Na₂) and Tetrasodium (Na₄) salts.

  • Na₂-pTp (Disodium Salt): Represents the partially neutralized acid. It retains two acidic protons on the phosphate groups. It creates an acidic solution (pH ~4–5) and exhibits lower solubility in aqueous buffers with high ionic strength or organic co-solvents.

  • Na₄-pTp (Tetrasodium Salt): Represents the fully ionized species. It is neutral to slightly basic (pH ~7.5–9.0), highly water-soluble, but significantly more hygroscopic.

Root Cause of Failure: Researchers often attempt to dissolve Na₂-pTp directly into high-concentration buffers or cold organic media without prior pH adjustment, leading to "oiling out" or persistent precipitation.

Physicochemical Profile & Mechanism

To resolve solubility, one must understand the dissociation constants of the 3' and 5' phosphate groups. pTp acts as a tetraprotic acid (


).
Ionization States
  • pKa₁ & pKa₂ (< 2.0): The first proton from each phosphate group dissociates at very low pH.

  • pKa₃ & pKa₄ (~6.0 – 7.0): The second proton from each phosphate group dissociates near neutral pH.

FeaturepTp Disodium (Na₂H₂-pTp)pTp Tetrasodium (Na₄-pTp)
Protonation State Diprotonated (

)
Fully Deprotonated (

)
Aqueous pH (10mM) Acidic (~4.[1]5)Basic (~8.[1]5)
Water Solubility Moderate (pH dependent)Very High (>100 mM)
Ethanol Tolerance Low (Precipitates easily)Moderate
Hygroscopicity Low to ModerateHigh (Deliquescent)
Primary Use Stable storage formActive reagent form
Visualizing the Solubility Pathway

The following diagram illustrates the transition from the insoluble free acid to the soluble tetrasodium salt.

pTp_Solubility cluster_0 Critical Solubility Zone FreeAcid H4-pTp (Free Acid) Insoluble Na2 Na2-pTp (Disodium Salt) pH ~4.5 Partially Soluble FreeAcid->Na2 + 2 eq. NaOH (Solubilization) Na4 Na4-pTp (Tetrasodium Salt) pH ~8.5 Highly Soluble Na2->Na4 + 2 eq. NaOH (Buffering) Na4->Na2 + HCl (Acidification)

Figure 1: Ionization pathway of pTp. The critical solubility bottleneck occurs at the Na2 stage if pH is not monitored.

Troubleshooting Protocols

Scenario A: Converting Na₂-pTp to a High-Concentration Stock

Issue: User has Na₂-pTp powder and water remains cloudy or contains particulates upon mixing. Mechanism: The solution pH is near the pKa of the secondary phosphate protons, leading to incomplete ionization and aggregation.

Protocol:

  • Suspend: Add the Na₂-pTp powder to 80% of the final volume of PCR-grade water.

  • Monitor: Measure pH (likely ~4.0–5.0).

  • Titrate: Add 1M NaOH dropwise while stirring.

    • Target: pH 7.5 – 8.0.

    • Observation: The solution will clear rapidly as the species converts from

      
       to 
      
      
      
      .
  • Finalize: Adjust to final volume with water. Filter sterilize (0.22 µm) if necessary.

Scenario B: Precipitation in Organic Synthesis (Coupling Reactions)

Issue: pTp precipitates when added to DMF, DMSO, or Ethanol mixtures. Mechanism: Inorganic salts (Na) have poor solubility in organic solvents. The highly charged


 (Tetrasodium) is more polar and less soluble in organics than the protonated forms, but the Na₂ form can also crash out if the water content is too low.

Protocol:

  • Ion Exchange (Optional): If high organic solubility is required, convert the Sodium salt to a Triethylammonium (TEA) or Tetrabutylammonium (TBA) salt.

    • Pass the Na-salt through a cation exchange resin (Dowex 50W) in the TEA/TBA form.

    • Lyophilize the resulting TEA-pTp salt.

  • Cosolvent Strategy: Ensure a minimum of 10-20% water content in the reaction mixture to maintain salt solvation.

Frequently Asked Questions (Technical Support)

Q1: My Na₄-pTp powder has turned into a sticky gel. Is it still usable?

  • Diagnosis: The tetrasodium salt is extremely hygroscopic. It has absorbed atmospheric moisture.

  • Resolution: If the chemical integrity (purity) is confirmed via HPLC, you can redissolve the gel in water to a known volume and determine the concentration via UV spectrophotometry (Thymidine

    
     nm, 
    
    
    
    ). Store future aliquots with desiccants at -20°C.

Q2: Can I use Na₂-pTp directly in a kinase/ligase assay?

  • Caution: Yes, but it will acidify your buffer.

  • Fix: Ensure your assay buffer (e.g., Tris, HEPES) has sufficient buffering capacity (typically >50 mM) to absorb the protons released by the Na₂ salt. If your buffer is weak (10 mM), the addition of Na₂-pTp may drop the pH and inhibit enzyme activity.

Q3: Why does the HPLC retention time shift between the two salts?

  • Explanation: In Reverse Phase HPLC (RP-HPLC), retention is pH-dependent.

  • Solution: The salt form (Na₂ vs Na₄) only affects the initial pH of the sample. Once injected into the mobile phase, the molecule adopts the ionization state dictated by the mobile phase pH. To ensure consistent retention times, ensure your mobile phase is well-buffered (e.g., TEAA buffer pH 7.0).

References

  • Serajuddin, A. T. (2007).[2] Salt formation to improve drug solubility.[2][3][4][5] Advanced Drug Delivery Reviews, 59(7), 603-616.[2] Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.). Wiley-VCH.[1] (Standard reference for pKa and salt selection principles).

  • FDA.gov. (2024). Inactive Ingredient Search for Approved Drug Products. (Verifying sodium salt usage in approved formulations). Link

  • PubChem. (2024). Thymidine 3',5'-diphosphate Compound Summary. National Library of Medicine. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Identification of Thymidine 3',5'-diphosphate (pTp)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of mass spectrometry-based methodologies for the robust identification and characterization of Thymidine 3',5'-diphosphate (pTp), a critical signaling nucleotide. We will move beyond procedural lists to explore the rationale behind instrumental choices and analytical strategies, empowering researchers in molecular biology and drug development to select the optimal workflow for their specific research needs.

Introduction: The Analytical Challenge of pTp

Thymidine 3',5'-diphosphate (pTp), also known as deoxythymidine 3',5'-bisphosphate, is a non-canonical nucleotide that has garnered significant interest as a key metabolite and signaling molecule. It is notably generated by certain classes of ribonucleases, such as RNase T2, and can act as a potent inhibitor of enzymes like the 3'-5' exonuclease TREX1. Its unique structure, featuring two phosphate groups, imparts high polarity and a propensity for degradation, making its identification a non-trivial analytical task.

Mass spectrometry (MS), coupled with liquid chromatography (LC), stands as the premier technology for this challenge. However, the choice of MS instrumentation—from high-resolution platforms like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap to highly sensitive Triple Quadrupoles (QqQ)—profoundly impacts data quality and experimental outcomes. This guide will dissect these approaches, providing the theoretical grounding and practical data necessary for confident pTp identification.

Part 1: Foundational Strategy - Liquid Chromatography for pTp Separation

Effective chromatographic separation is a prerequisite for accurate mass spectrometric analysis. It serves to isolate pTp from a complex biological matrix, reducing ion suppression and isomeric interference. Given pTp's highly polar and anionic nature, two primary LC techniques are viable.

Ion-Pairing Reversed-Phase (IP-RP) Chromatography

This is the classical and highly effective approach for separating nucleotides. A long-chain alkylamine, such as tributylamine (TBA) or dimethylhexylamine (DMHA), is added to the mobile phase. This agent acts as an "ion-pairing" reagent, neutralizing the negative charges on the phosphate groups of pTp. This neutralization increases the molecule's hydrophobicity, allowing it to be retained and separated on a standard C18 reversed-phase column.

  • Mechanism: The positively charged amine forms a neutral complex with the negatively charged phosphate groups, enabling interaction with the non-polar stationary phase.

  • Advantages: Excellent resolution for nucleotides and their phosphorylated variants.

  • Considerations: Ion-pairing reagents are notoriously difficult to remove from the LC-MS system and can cause significant, persistent background noise and signal suppression. Dedicated systems are highly recommended.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC has emerged as a powerful alternative that avoids the use of contaminating ion-pairing reagents. Separation is achieved on a polar stationary phase (e.g., amide, silica) with a mobile phase consisting of a high percentage of organic solvent (typically acetonitrile) and a low percentage of aqueous buffer. Water acts as the strong eluting solvent.

  • Mechanism: A water-rich layer is adsorbed onto the polar stationary phase. Polar analytes like pTp partition between this aqueous layer and the bulk organic mobile phase, with more polar compounds being retained longer.

  • Advantages: MS-friendly mobile phases lead to better ionization efficiency and lower background noise.

  • Considerations: Can be sensitive to the sample matrix; careful sample preparation is crucial to manage salt content.

Recommended Starting Protocol: HILIC-MS

For general identification and discovery workflows, HILIC is the preferred method due to its compatibility with high-sensitivity ESI-MS.

Parameter Value/Description Rationale
Column Waters ACQUITY UPLC BEH Amide (130Å, 1.7 µm, 2.1 mm X 100 mm)Amide chemistry provides excellent retention and peak shape for polar, anionic compounds like nucleotides.
Mobile Phase A 10 mM Ammonium Acetate, 0.1% Ammonium Hydroxide in WaterAmmonium acetate is a volatile buffer, ideal for MS. The basic pH ensures pTp is deprotonated for negative mode analysis.
Mobile Phase B AcetonitrileThe organic component necessary for HILIC retention.
Gradient 95% B -> 50% B over 10 minutesA gradual increase in the aqueous component (A) elutes analytes based on their polarity.
Flow Rate 0.3 mL/minStandard flow rate for a 2.1 mm ID column, balancing speed and efficiency.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape.
Injection Vol. 2 µLA small volume minimizes potential matrix effects and peak distortion.

Part 2: Comparative Analysis of Mass Spectrometry Platforms

The choice of mass analyzer dictates the type and quality of information obtained. We compare the three dominant technologies for pTp identification.

High-Resolution Accurate Mass (HRAM) for Unambiguous Formula Assignment

HRAM platforms, such as Q-TOF and Orbitrap systems, provide the mass accuracy required to confidently determine the elemental composition of an unknown peak. For pTp (C₁₀H₁₆N₂O₁₀P₂), the theoretical monoisotopic mass is 402.0283 Da.

  • Negative Ion Mode ESI: Phosphorylated compounds ionize exceptionally well in negative ion mode, readily forming deprotonated molecules. The primary ions expected for pTp are:

    • [M-H]⁻: 401.0210 m/z

    • [M-2H]²⁻: 200.0069 m/z

HRAM Data Interpretation: An experimentally measured mass of 401.0215 m/z would yield a mass error of only 1.2 ppm from the theoretical [M-H]⁻ ion, providing very high confidence that the peak corresponds to a compound with the elemental formula C₁₀H₁₄N₂O₁₀P₂. This capability is indispensable for discovery metabolomics and identifying unknowns.

Tandem MS (MS/MS) for Definitive Structural Confirmation

While accurate mass suggests a formula, MS/MS provides structural proof by fragmenting the molecule and analyzing its constituent parts. The fragmentation of pTp yields a highly characteristic pattern.

Workflow for MS/MS Analysis:

  • The quadrupole isolates the precursor ion of interest (e.g., 401.0210 m/z).

  • The precursor ion is accelerated into a collision cell filled with an inert gas (e.g., nitrogen, argon), inducing fragmentation.

  • The resulting product ions are analyzed by a TOF or Orbitrap mass analyzer.

Characteristic pTp Fragment Ions (Negative Mode): The most common fragmentation pathway involves cleavages around the labile phosphate ester bonds.

G cluster_pTp pTp Precursor Ion [M-H]⁻ m/z 401.02 cluster_frags Characteristic Product Ions pTp Thymidine-3',5'-diphosphate p1 [M-H-H₂O]⁻ m/z 383.01 pTp->p1 p2 [M-H-HPO₃]⁻ m/z 321.03 pTp->p2 p5 [Thymine-H]⁻ m/z 125.04 pTp->p5 p6 [PO₃]⁻ m/z 78.96 p3 [HPO₄]⁻ m/z 96.96 p4 [H₂PO₄]⁻ m/z 96.96

Caption: Fragmentation pathway of pTp in negative ion MS/MS.

Observing a precursor at 401.0210 m/z that produces fragments at 321.03 m/z (loss of a phosphate group) and 125.04 m/z (thymine base) is considered definitive structural confirmation of pTp.

Triple Quadrupole (QqQ) for High-Sensitivity Targeted Analysis

When the goal is not discovery but the sensitive detection and quantification of pTp, a Triple Quadrupole operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode is the gold standard.

SRM Workflow:

  • Q1 (First Quadrupole): Set to specifically select the pTp precursor ion mass (e.g., 401.0 m/z).

  • q2 (Collision Cell): Fragments the selected ion as in MS/MS.

  • Q3 (Third Quadrupole): Set to specifically select a characteristic product ion mass (e.g., 321.0 m/z).

Only ions that match this specific mass transition (401.0 -> 321.0) are detected. This process acts as a highly specific chemical filter, eliminating nearly all matrix background and dramatically increasing the signal-to-noise ratio. This makes QqQ the ideal platform for quantifying low-abundance pTp in complex samples like cell lysates or plasma.

G cluster_0 LC Eluent cluster_1 Triple Quadrupole Mass Spectrometer Ions All Ions from LC Q1 Q1 Selects Precursor Ion (e.g., m/z 401.0) Ions->Q1 q2 q2 (Collision Cell) Fragments Precursor Q1->q2 Precursor Ion Q3 Q3 Selects Product Ion (e.g., m/z 321.0) q2->Q3 All Fragments Detector Detector Q3->Detector Specific Product Ion

Caption: Workflow for Selected Reaction Monitoring (SRM) on a QqQ.

Part 3: Platform Performance at a Glance

The optimal instrument choice is dictated by the research question. The following table summarizes the key performance attributes of each platform for pTp analysis.

Performance Metric Q-TOF Orbitrap Triple Quadrupole (QqQ)
Primary Application Discovery, Identification, ProfilingDiscovery, Identification, ProfilingTargeted Quantification, Validation
Mass Accuracy Excellent (< 5 ppm)Exceptional (< 3 ppm)Low (Nominal Mass)
Mass Resolution High (20,000 - 60,000 FWHM)Very High (60,000 - 240,000+ FWHM)Low (< 1 Da)
Sensitivity Good to ExcellentGood to ExcellentUnmatched (in SRM mode)
Qualitative Power High (Accurate Mass + MS/MS)Highest (Accurate Mass + MS/MS)Low (Confirms presence via transition)
Quantitative Power Good (Full Scan)Good (Full Scan)Exceptional (SRM/MRM)
Key Advantage for pTp Confident formula generation.Highest confidence formula generation.Best for measuring pTp concentration.

Conclusion: A Multi-faceted Approach to Identification

The confident mass spectrometric identification of Thymidine 3',5'-diphosphate is not a one-size-fits-all process. The strategy must be tailored to the experimental objective.

  • For discovery and initial identification in complex samples, a HILIC-coupled HRAM platform (Q-TOF or Orbitrap) is essential. The combination of chromatographic retention time, high-resolution accurate mass of the precursor ion, and the characteristic MS/MS fragmentation pattern provides the highest degree of analytical confidence.

  • For validation and high-sensitivity quantification , a Triple Quadrupole operating in SRM mode is the unequivocal choice. Its ability to filter out chemical noise makes it superior for measuring trace levels of pTp for applications such as monitoring enzyme kinetics or determining cellular concentrations.

By understanding the strengths and limitations of each technique, researchers can design robust, self-validating experiments that yield unambiguous and actionable data in the study of this important signaling nucleotide.

References

  • Mass Spectrometry in Drug Discovery. An overview of how different mass spectrometry techniques are applied in the pharmaceutical industry, relevant to the analysis of small molecule targets like pTp. Source: National Center for Biotechnology Information (NCBI), URL: [Link]

  • A Practical Guide to HILIC. A detailed guide on the principles and practice of Hydrophilic Interaction Liquid Chromatography, a key separation technique for polar molecules. Source: Waters Corporation, URL: [Link]

  • Quadrupole Mass Analyzers. An educational resource explaining the principles behind quadrupole, ion trap, and time-of-flight mass analyzers. Source: LibreTexts Chemistry, URL: [Link]

  • Targeted Peptide Quantitation. While focused on peptides, this resource from Agilent Technologies explains the principles of Selected Reaction Monitoring (SRM) on a Triple Quadrupole, which are directly applicable to small molecules like pTp. Source: Agilent Technologies, URL: [Link]

Technical Guide: Verifying 3'- vs 5'-Phosphate Positioning in Thymidine Isomers (pTp, pT, Tp)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the verification of phosphate positioning in thymidine phosphate isomers, specifically distinguishing between 3'-monophosphate (Tp) , 5'-monophosphate (pT) , and the 3',5'-bisphosphate (pTp) .

Executive Summary & Chemical Context

In nucleic acid chemistry and drug development, the precise location of the phosphate group on the sugar moiety dictates biological function. While Thymidine 5'-monophosphate (pT) is the canonical substrate for DNA polymerases, its isomer Thymidine 3'-monophosphate (Tp) is often a byproduct of enzymatic digestion (e.g., Micrococcal nuclease) or chemical synthesis failure.

The term "pTp" strictly refers to Thymidine 3',5'-bisphosphate , a species carrying phosphates at both positions. It serves as a critical reference standard when distinguishing between the two monophosphate isomers or characterizing the termini of oligonucleotide fragments.

The Analytical Challenge:

  • Isobaric Nature: pT and Tp have identical molecular weights (MW: ~322.2 Da), making simple Mass Spectrometry (MS) insufficient for differentiation without fragmentation analysis.

  • Functional Divergence: Only 5'-phosphates are valid donors for T4 DNA Ligase; 3'-phosphates block extension.

  • Verification Strategy: The most robust verification combines Enzymatic Mapping (using position-specific phosphatases) with Ion-Pairing HPLC .

Comparative Analysis of Phosphate Isomers

The following table contrasts the three key species. Note that "pTp" acts as the "double-positive" control for both positions.

FeatureThymidine 5'-monophosphate (pT) Thymidine 3'-monophosphate (Tp) Thymidine 3',5'-bisphosphate (pTp)
Structure Phosphate at C5' onlyPhosphate at C3' onlyPhosphates at C3' and C5'
Origin Natural biosynthesis; DNase I digestionMicrococcal nuclease digestion; Synthesis impurityChemical phosphorylation; RNase T2 digestion (in RNA context)
Charge (pH 7.5) ~ -2~ -2~ -4
HPLC Elution Elutes Earlier (typically)Elutes Later (typically)Elutes Last (highest charge)
5'-Nucleotidase Susceptible (Yields Thymidine)Resistant Susceptible (Yields Tp)
3'-Phosphatase Resistant Susceptible (Yields Thymidine)Susceptible (Yields pT)

Experimental Protocol: Enzymatic Verification Workflow

This protocol uses a "process of elimination" logic to unambiguously assign phosphate position.

Phase 1: Enzymatic Digestion Panel

Reagents:

  • 5'-Nucleotidase (5'-NT): Specific for 5'-phosphate hydrolysis.

  • T4 Polynucleotide Kinase (T4 PNK): Possesses vigorous 3'-phosphatase activity (in addition to 5'-kinase activity).

  • Calf Intestinal Phosphatase (CIP): Non-specific; removes all phosphates.

Workflow: Prepare four aliquots of the unknown sample (1 nmol each):

  • Tube A (Control): No enzyme.

  • Tube B (5'-Check): Treat with 5'-Nucleotidase (37°C, 30 min).

  • Tube C (3'-Check): Treat with T4 PNK (in 1x PNK buffer, 37°C, 30 min).

  • Tube D (Total Dephos): Treat with CIP (37°C, 30 min).

Phase 2: HPLC Analysis

Method: Reversed-Phase Ion-Pairing (RP-IP) HPLC.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0–15% B over 20 min.

Interpretation Logic:

  • If Tube B (5'-NT) shows a shift: The sample contained a 5'-phosphate.

    • Result: pT

      
       Thymidine (Peak shifts to solvent front).
      
    • Result: pTp

      
       Tp (Peak shifts to Tp position).
      
  • If Tube C (T4 PNK) shows a shift: The sample contained a 3'-phosphate.

    • Result: Tp

      
       Thymidine.[1]
      
    • Result: pTp

      
       pT.
      
  • If Tube D (CIP) shows a shift: Confirms it is a phosphorylated species (Control).

Logical Visualization (Enzymatic Decision Tree)

The following diagram illustrates the decision logic for identifying an unknown thymidine phosphate isomer.

Phosphate_Verification Unknown Unknown Sample (Isomer X) Treat_5NT Treatment 1: 5'-Nucleotidase Unknown->Treat_5NT Treat_3Phos Treatment 2: 3'-Phosphatase (T4 PNK) Unknown->Treat_3Phos Result_5NT_Yes Hydrolysis Observed (Peak Shift) Treat_5NT->Result_5NT_Yes Contains 5'-P Result_5NT_No No Reaction Treat_5NT->Result_5NT_No Lacks 5'-P Result_3Phos_Yes Hydrolysis Observed (Peak Shift) Treat_3Phos->Result_3Phos_Yes Contains 3'-P Result_3Phos_No No Reaction Treat_3Phos->Result_3Phos_No Lacks 3'-P Conclusion_pT Identity Confirmed: 5'-Monophosphate (pT) Result_5NT_Yes->Conclusion_pT If 3'-Phos is No Conclusion_pTp Identity Confirmed: 3',5'-Bisphosphate (pTp) Result_5NT_Yes->Conclusion_pTp If 3'-Phos is Yes Conclusion_Tp Identity Confirmed: 3'-Monophosphate (Tp) Result_5NT_No->Conclusion_Tp If 3'-Phos is Yes Result_3Phos_Yes->Conclusion_Tp Result_3Phos_Yes->Conclusion_pTp Result_3Phos_No->Conclusion_pT

Caption: Analytical decision tree using differential enzymatic sensitivity to identify phosphate position. Green paths indicate positive hydrolysis; red paths indicate resistance.

Advanced Characterization: Mass Spectrometry (MS/MS)

While enzymatic digestion is definitive, MS/MS provides rapid structural confirmation.

  • Method: Negative Ion Mode ESI-MS.

  • Differentiation Marker:

    • 3'-Phosphate (Tp): Fragmentation often yields a characteristic ion at m/z 195 (H₂PO₄⁻ + sugar fragment) with higher abundance due to the elimination mechanism of the 3'-phosphate group.

    • 5'-Phosphate (pT): Often yields a dominant m/z 79 (PO₃⁻) or m/z 97 (H₂PO₄⁻) peak, but the sugar-phosphate backbone cleavage pattern differs subtly from Tp.

    • pTp (Bisphosphate): Observed parent ion [M-H]⁻ at m/z ~401 . MS/MS will show sequential loss of phosphates (-80 Da or -98 Da).

References

  • Sigma-Aldrich. Thymidine 5'-diphosphate sodium salt Product Specification.[2] (Defines pTp as 3',5'-bisphosphate in analytical contexts).

  • Thermo Fisher Scientific. EnzChek Tyrosine Phosphatase Assay & Nucleotide Analogs. (Details on phosphatase specificity and fluorogenic substrates).

  • PubMed (NIH). Thymidine 3',5'-diphosphoric acid derived cations and radicals: ab initio study. (Structural analysis of pTp isomers).

  • BMRB. Thymidine-3'-5'-bisphosphate Structure Entry 1JOO. (NMR structural data for pTp).

Sources

Benchmarking 31P NMR Referencing Strategies for Thymidine 3',5'-diphosphate (pTp)

[1]

Executive Summary

In the development of nucleotide-based therapeutics and nuclease assays, Thymidine 3',5'-diphosphate (pTp) serves as a critical model compound and degradation product (e.g., from Staphylococcal nuclease activity).[1] However, accurate 31P NMR analysis of pTp is notoriously difficult due to the high sensitivity of phosphorus chemical shifts to pH, temperature, and ionic strength.

This guide moves beyond basic textbook definitions to compare three distinct referencing strategies: External Coaxial Standards , Indirect Referencing (Unified Scale) , and Internal Self-Referencing (Titration) .[1] We provide actionable protocols to ensure your spectral data meets the rigorous standards required for regulatory submission and high-impact publication.

The Challenge: The "Floating" Chemical Shift

Unlike 1H or 13C NMR, where signals are relatively static, 31P signals are dynamic. For pTp, this is compounded by the presence of two distinct phosphate groups (3' and 5'), both of which undergo protonation/deprotonation events near physiological pH.

  • The Mechanism: As pH increases, the phosphate groups deprotonate (

    
    ).[1] This increases electron density around the nucleus, which, counter-intuitively in 31P NMR, results in a downfield shift  (higher ppm value) due to changes in the paramagnetic shielding tensor.
    
  • The Consequence: A reported shift of "4.2 ppm" is meaningless without precise pH and referencing context.

Diagram 1: The pTp Chemical Shift Logic

The following diagram illustrates the causal link between pH, protonation state, and observed chemical shift.

pTp_Shift_LogicpH_LowLow pH (< 5.0)(Protonated)Species_MonoMonoanion(H2PO4-)pH_Low->Species_MonoDominant SpeciespH_HighHigh pH (> 8.0)(Deprotonated)Species_DiDianion(HPO4--)pH_High->Species_DiDominant SpeciesShieldingParamagneticShielding ChangeSpecies_Mono->ShieldingSpecies_Di->ShieldingShift_UpUpfield Shift(~0-1 ppm)Shielding->Shift_UpProtonatedShift_DownDownfield Shift(~3-5 ppm)Shielding->Shift_DownDeprotonated

Caption: Causal pathway of pH-dependent chemical shift migration in pTp. Note that deprotonation leads to a downfield shift (higher ppm).

Comparative Analysis of Referencing Standards

For pTp analysis, you must choose a reference that balances accuracy (SI traceability) with sample integrity (avoiding chemical interaction).[1]

Method A: External Coaxial Insert (The Traditional Gold Standard)

A sealed capillary containing 85% Phosphoric Acid (

  • Best For: Quick checks, samples where contamination is forbidden.[1]

  • Critical Flaw: Magnetic susceptibility differences between the insert and the sample can introduce errors of 0.1–0.3 ppm if not corrected.

Method B: Indirect Referencing (The IUPAC Modern Standard)

Uses the 1H signal of an internal standard (DSS or TSP) to mathematically calculate the 31P zero point using the Unified Scale (

  • Best For: High-precision analytical chemistry, publications requiring strict IUPAC compliance.[1]

  • Advantage: No extra phosphorus signals in your spectrum; highly reproducible.[1]

Method C: Internal Chemical Shift Titration (The Biological Standard)

Relies on the known titration curves of the 3'- and 5'-phosphates of pTp itself.

  • Best For: Determining the exact pH of the sample in situ.

  • Mechanism: The chemical shift difference (

    
    ) between the 3' and 5' phosphates, or their absolute position relative to a buffer (like Pi), acts as an internal pH meter.
    
Comparison Matrix
FeatureExternal 85% H3PO4 Indirect Referencing (DSS) Internal Titration (pTp)
Accuracy High (if susceptibility corrected)Very High (SI Traceable) Medium (pH dependent)
Sample Perturbation None (Physical barrier)Low (DSS is inert)None (Native molecule)
Temperature Sensitivity High (Shift moves ~0.01 ppm/°C)LowMedium
Setup Complexity High (Requires coaxial insert)Low (Standard software)High (Requires calibration curve)
Typical Shift (pH 7) Defined as 0.00 ppm N/A (Calculated)~3.5 - 4.5 ppm

Experimental Protocols

Protocol 1: Preparation of pTp Sample with Indirect Referencing (Recommended)

This protocol avoids the mess of phosphoric acid and aligns with modern IUPAC recommendations (Harris et al., 2001).

Reagents:

  • Thymidine 3',5'-diphosphate (Sodium salt).[1]

  • D2O (99.9% D).[1]

  • DSS-d6 (Sodium trimethylsilylpropanesulfonate) as 1H standard.[1]

  • Buffer: 50 mM Tris-d11 or Phosphate buffer (pH 7.4).

Workflow:

  • Dissolution: Dissolve pTp to a concentration of 2–10 mM in the buffered D2O. Note: 31P is less sensitive than 1H; concentrations <1 mM require excessive scan times.[1]

  • Add Reference: Add DSS-d6 to a final concentration of 0.5 mM.

  • pH Adjustment: Adjust pH carefully using dilute DCl or NaOD.[1] Measure pH using a micro-electrode corrected for the deuterium isotope effect (

    
    ).
    
  • Acquisition:

    • Lock: Lock on D2O.

    • Shim: Gradient shim on the proton signal of DSS.

    • Pulse Sequence: zgpg30 (Power-gated decoupling).[1]

    • Relaxation Delay (D1): Set to 5–10 seconds . Crucial: Phosphorus nuclei have long T1 relaxation times.[1][2][3] Short delays will suppress signal intensity and compromise integration.

  • Processing:

    • Calibrate the 1H spectrum setting DSS to 0.00 ppm.

    • Use the spectrometer's "Reference by Ratio" (SR) function to set the 31P scale based on the 1H frequency (Ratio

      
       = 40.480742%).
      
Protocol 2: External Coaxial Referencing

Use this if your spectrometer software does not support unified scale calculations easily.[1]

  • Insert Prep: Fill a commercially available coaxial stem insert (e.g., Wilmad) with 85%

    
    .[1] Seal carefully.
    
  • Assembly: Place the insert into the 5mm NMR tube containing your pTp sample.

  • Acquisition:

    • You will see a sharp signal at 0 ppm (Reference) and the pTp signals downfield (3–5 ppm).

    • Warning: The linewidth of the external acid may be broad due to field inhomogeneity across the glass barriers. Do not shim on the acid peak; shim on the solvent lock.

Visualizing the Workflow

The following diagram outlines the decision process and experimental flow for generating high-integrity pTp data.

NMR_WorkflowStartStart: pTp Sample PrepChoiceChoose Reference StrategyStart->ChoicePath_ExtExternal Coaxial (H3PO4)Choice->Path_ExtQuick CheckPath_IndIndirect (DSS/Xi Scale)Choice->Path_IndHigh Precision (IUPAC)Step_Ext_1Insert Capillary with 85% H3PO4Path_Ext->Step_Ext_1Step_Ind_1Add 0.5mM DSS Internal StdPath_Ind->Step_Ind_1AcqAcquisition (1H Decoupled)D1 > 5sStep_Ext_1->AcqStep_Ind_1->AcqProcess_ExtSet H3PO4 peak to 0.0 ppmAcq->Process_ExtProcess_IndRef 1H DSS to 0.0 ppmCalc 31P via Gyromagnetic RatioAcq->Process_IndResultFinal Spectrum:pTp 3' & 5' signals (3-5 ppm)Process_Ext->ResultProcess_Ind->Result

Caption: Decision tree for 31P NMR referencing. Indirect referencing (Blue path) is recommended for high-precision applications.[1]

Data Interpretation: 3' vs 5' Assignment

When analyzing the spectrum of pTp at physiological pH (7.4):

  • Signal Count: You will observe two distinct singlets (if proton decoupled) or multiplets (if coupled).[1]

  • Chemical Shift: Both signals will appear in the 3.5 – 4.5 ppm range (relative to 85%

    
    ).[1]
    
  • Differentiation:

    • The 5'-phosphate typically resonates slightly downfield (higher ppm) compared to the 3'-phosphate in many buffer systems, but this order can flip depending on exact ionic strength and pH.[1]

    • Validation: To definitively assign them, perform a "spiking" experiment with Thymidine 5'-monophosphate (TMP), which will enhance only the 5' signal.[1]

References

  • IUPAC Recommendations (2001/2008): Harris, R. K., et al. "NMR nomenclature.[1] Nuclear spin properties and conventions for chemical shifts." Pure and Applied Chemistry.

  • 31P NMR of Nucleotides: Gorenstein, D. G. "Phosphorus-31 NMR of Nucleic Acids." TriLink BioTechnologies / General Literature.

  • Benchtop NMR Applications: Oxford Instruments.[1] "Analysing phosphorus containing compounds using 31P Benchtop NMR."

  • Biological Referencing: DiVerdi, J. A.[1] "A 31P NMR External Reference for Intact Biological Systems." Colorado State University.[1]

Thymidine 3',5'-diphosphate (pTp) Reference Spectra: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Gap in Nucleotide Standards

Thymidine 3',5'-diphosphate (pTp) is a critical reagent in enzymology, serving as the classic competitive inhibitor for Staphylococcal nuclease (SNase) and a substrate for specific nucleotide kinases. Despite its ubiquity, a definitive, universally standardized extinction coefficient for pTp is frequently absent from general certificates of analysis, forcing researchers to rely on theoretical proxies.

This guide bridges that gap. It compares pTp’s spectral characteristics against its structural analogs (Thymidine and dTMP), establishes a consensus reference value, and provides a self-validating protocol to determine the exact concentration of your specific lot, correcting for the variable hydration and salt content that plagues commercial nucleotide preparations.

Technical Deep Dive: Spectral Characteristics

The UV absorbance of pTp is dominated by the thymine base. While the phosphate groups at the 3' and 5' positions do not absorb UV light at 260 nm, they influence the electronic environment and the pKa of the base protons. Therefore, while pTp behaves similarly to Thymidine, subtle shifts occur that must be accounted for in high-precision kinetics.

Comparative Spectral Data

The following table synthesizes consensus data for pTp and its primary alternatives. Note that commercial pTp is typically supplied as a disodium salt , which significantly alters the gravimetric molecular weight compared to the free acid values often found in textbooks.

FeatureThymidine 3',5'-diphosphate (pTp) Thymidine 5'-monophosphate (dTMP) Thymidine (Nucleoside)
Primary Application SNase Inhibition, Kinase SubstrateDNA Synthesis PrecursorNucleoside Metabolism

(pH 7.0)
267 nm 267 nm267 nm

(pH 7.0)
9.6 mM⁻¹cm⁻¹ (Theoretical)*9.6 mM⁻¹cm⁻¹9.65 mM⁻¹cm⁻¹

Ratio
0.65 ± 0.02 0.650.65

Ratio
0.73 ± 0.02 0.730.73
Molecular Weight ~402.19 (Disodium Salt)~366.17 (Disodium Salt)242.23

*Note: Due to the lack of a distinct chromophore change upon phosphorylation, the extinction coefficient of dTMP (9.6 mM⁻¹cm⁻¹) is the accepted proxy for pTp. However, "Lot-Specific" determination is required for <1% error.

The "Salt & Water" Trap

Commercial pTp is hygroscopic. A generic weight-to-volume calculation using the theoretical MW (402.19 g/mol ) often results in a 10-15% error in actual nucleotide concentration due to adsorbed water and excess sodium. Do not rely solely on gravimetric preparation for kinetic constants (


). 

Protocol: Self-Validating Spectral Determination

To ensure scientific integrity, you must validate the concentration of your pTp stock solution. This protocol uses a dual-check system: Gravimetric estimation corrected by Spectrophotometric verification.

Reagents
  • Buffer A: 10 mM Tris-HCl, pH 7.5 (Avoids pH-dependent spectral shifts).

  • Quartz Cuvettes: 1 cm pathlength (matched pair).

  • pTp Stock: Commercial Thymidine 3',5'-diphosphate disodium salt.[1]

Workflow Diagram

The following diagram illustrates the logical flow for generating a validated reference spectrum.

PtP_Validation_Workflow Start Weigh Solid pTp (Disodium Salt) Dissolve Dissolve in Buffer A (Target ~50 µM) Start->Dissolve Measure Scan UV Spectrum (220-320 nm) Dissolve->Measure Calc_Raw Calculate Conc. using ε = 9.6 mM⁻¹cm⁻¹ Measure->Calc_Raw Check_Ratio Check A250/A260 & A280/A260 Calc_Raw->Check_Ratio Decision Ratios Match Theoretical? Check_Ratio->Decision Valid Validated Stock Ready for Ki Assay Decision->Valid Yes (Within ±0.03) Invalid Recalibrate or Purify (HPLC) Decision->Invalid No

Figure 1: Self-validating workflow for preparing pTp stock solutions. The ratio check acts as a purity gate before experimental use.

Step-by-Step Methodology
  • Gravimetric Prep: Weigh approximately 2.0 mg of pTp disodium salt. Dissolve in 100 mL of Buffer A .

    • Why: This targets an absorbance (

      
      ) of ~0.48, which is in the linear range of most spectrophotometers (0.1 – 1.0).
      
  • Blanking: Zero the spectrophotometer with Buffer A at 260 nm.

  • Spectral Scan: Scan the sample from 320 nm down to 220 nm.

    • Checkpoint: The spectrum should show a minimum near 234 nm and a maximum near 267 nm.

  • Concentration Calculation:

    
    
    
  • Purity Verification (The "Trust" Step): Calculate the ratios

    
     and 
    
    
    
    .
    • If

      
      , your sample may contain protein or phenol contamination.
      
    • If the ratios deviate by >5% from the table above, repurify the nucleotide.

Application Context: Staphylococcal Nuclease (SNase)

The primary utility of pTp is as a competitive inhibitor for SNase. Understanding the spectral behavior of this interaction is crucial for difference spectroscopy experiments.

Mechanism of Action

pTp binds to the active site of SNase in the presence of Ca²⁺. This binding induces a conformational change in the enzyme and a perturbation of the nucleotide's electronic environment, leading to a difference spectrum .

SNase_Inhibition SNase SNase (Free Enzyme) Complex Ternary Complex (SNase-Ca²⁺-pTp) SNase->Complex Binding pTp pTp (Inhibitor) pTp->Complex Binding Ca Ca²⁺ (Cofactor) Ca->Complex Binding Signal UV Difference Spectrum (Perturbation of Tyr/Trp & pTp) Complex->Signal Generates

Figure 2: The formation of the ternary complex responsible for the characteristic UV difference spectrum used in binding studies.

When pTp binds SNase, a difference spectrum is generated with peaks/troughs in the 280-290 nm region, primarily due to the perturbation of Tyrosine residues in the enzyme active site, not just the pTp itself.

References

  • Cuatrecasas, P., Fuchs, S., & Anfinsen, C. B. (1967). Catalytic Properties and Specificity of the Extracellular Nuclease of Staphylococcus aureus. Journal of Biological Chemistry. Link

  • Arnone, A., et al. (1971). A High Resolution Structure of an Inhibitor Complex of the Extracellular Nuclease of Staphylococcus aureus. Journal of Biological Chemistry. Link

  • Fasman, G. D. (1975). Handbook of Biochemistry and Molecular Biology: Nucleic Acids. CRC Press. (Source for dTMP extinction coefficient of 9.6 mM⁻¹cm⁻¹).
  • Sigma-Aldrich. (n.d.). Thymidine 5'-monophosphate disodium salt Product Information. Link

Sources

Safety Operating Guide

Thymidine 3',5'-diphosphate (pTp) Disposal & Handling Guide

[1][2]

Executive Summary: Immediate Action Protocol

For the busy researcher, this card summarizes the critical disposal paths for Thymidine 3',5'-diphosphate (pTp).

State of MatterConditionDisposal StreamAction
Solid Unused / ExpiredChemical Waste Label as "Non-Hazardous Chemical Waste."[1][2] Do not discard in trash.
Liquid Aqueous BufferChemical Waste Collect in "Aqueous Waste" carboy.[1][2] Check pH (6–8).[1][2]
Radioactive 32P-LabeledRad Waste STOP. Segregate immediately.[1][2] Use Plexiglass shielding.[1][2] Follow P-32 specific decay/disposal protocols.
Spill Powder/LiquidCleanup Sweep/wipe.[1][2][3][4] Place debris in chemical waste.[1][2] Wash area with water.[1][2][4][5][6]
Chemical Characterization & Hazard Assessment

Understanding the molecule is the first step in safety.[2]

Thymidine 3',5'-diphosphate (pTp) is a deoxynucleotide often used as an inhibitor of Staphylococcal Nuclease or as a substrate in specific enzymatic ligation assays.[1][2]

  • Hazard Classification: Generally classified as Non-Hazardous according to GHS, OSHA (29 CFR 1910.1200), and REACH standards.[2] It is not acutely toxic, carcinogenic, or corrosive.[5]

  • Physical State: White crystalline powder (often supplied as a tetrasodium salt).[1][2]

  • Solubility: Highly soluble in water (>50 mg/mL).[1][2]

  • Stability: Stable under normal laboratory conditions; hygroscopic.[1][2]

Expert Insight: While pTp itself is benign, laboratory "Best Practice" dictates that no white powder or unverified chemical solution should ever be discarded in municipal trash or sanitary sewers. This prevents environmental accumulation and protects facilities from regulatory fines associated with "unknown chemical dumping."[2]

Pre-Disposal Protocol: The "Chain of Custody"

Before disposal, you must validate the waste stream.[2] This prevents "Mixed Waste" scenarios (e.g., mixing radioactive isotopes with organic solvents), which are logistically difficult and expensive to remediate.[2]

Step 1: Segregation & Labeling[1][6]
  • Segregate: Separate pTp waste from strong oxidizers (e.g., permanganates) and strong acids.[1][2]

  • Labeling: Use a standardized Hazardous Waste Tag.[1][2] Even for non-hazardous substances, the tag must list:

    • Chemical Name: Thymidine 3',5'-diphosphate (No abbreviations like "pTp").[1][2]

    • CAS Number: 2863-04-9 (Free acid) or 10525-54-9 (Sodium salt).[1][2]

    • Hazards: Check "None" or "Non-Regulated."[1][2]

Step 2: Container Selection[1]
  • Solids: High-density polyethylene (HDPE) wide-mouth jars.[1][2]

  • Liquids: HDPE carboys or amber glass bottles (if photosensitive additives are present).[1][2]

Disposal Workflows

Select the scenario matching your experimental context.

Scenario A: Solid Waste (Unused/Expired Powder)

Rationale: Prevents dust generation and unknown powder alarm in municipal waste.[2]

  • Transfer: Carefully pour the powder into a designated "Solid Chemical Waste" container.[1][2]

  • Residue: If the original vial is empty, follow the Empty Container Protocol (Section 4).

  • Documentation: Log the weight on the waste container's accumulation log.

Scenario B: Aqueous Solutions (Buffers/Reaction Mixes)

Rationale: While pTp is non-toxic, many institutions prohibit pouring any synthesized chemicals down the drain to protect local water treatment biology.

  • pH Check: Ensure the solution pH is between 5 and 9.

  • Collection: Pour into the "Aqueous Non-Halogenated Waste" stream.

  • Precipitation Check: Ensure pTp has not crystallized; if sludge forms, treat as solid waste.[1][2]

Scenario C: The Radiolabeled Contingency (Critical)

Context: pTp is frequently used in 5'-end labeling studies involving Gamma-32P ATP. WARNING: If the pTp has been kinase-treated with 32P, the chemical hazard is negligible compared to the radiological hazard.[1][2]

  • Shielding: Perform all waste transfers behind 1cm Plexiglass/Acrylic shields.[1][2]

  • Segregation: Do not mix with standard chemical waste.[1][2]

  • Disposal: Place in "Dry Solid Radioactive Waste" (for columns/tips) or "Liquid Radioactive Waste" (for flow-through).[1][2]

  • Decay: Most facilities hold P-32 waste for 10 half-lives (approx. 143 days) before disposal.[1][2]

Empty Container Protocol (RCRA "Empty" Standard)

To legally dispose of the original pTp bottle in regular trash or recycling, it must be "RCRA Empty."[2]

  • Triple Rinse: Rinse the bottle with water three times.[1][2]

    • Note: Collect the rinsate into your Aqueous Waste container (Scenario B).[1][2]

  • Deface: Completely cross out or remove the original label.[1][2]

  • Discard: Place the bottle in the lab glass recycling or trash, depending on facility rules.

Visual Decision Logic

The following diagram illustrates the decision matrix for disposing of pTp, ensuring compliance with both chemical and radiological safety standards.

GStartStart: Waste AssessmentThymidine 3',5'-diphosphateIsRadioactiveIs the pTpRadiolabeled (P-32)?Start->IsRadioactiveRadWasteRADIOACTIVE WASTE(Segregate & Shield)IsRadioactive->RadWasteYesPhysicalStatePhysical State?IsRadioactive->PhysicalStateNoSolidSolid PowderPhysicalState->SolidLiquidAqueous SolutionPhysicalState->LiquidSolidWasteBinNon-HazardousSolid Chemical WasteSolid->SolidWasteBinLiquidCheckContains HazardousAdditives?(e.g., Azide, Phenol)Liquid->LiquidCheckMixedWasteHAZARDOUS CHEMICAL WASTE(Tag with specific hazard)LiquidCheck->MixedWasteYesAqueousWasteAqueous Non-HazardousWaste CarboyLiquidCheck->AqueousWasteNo

Figure 1: Decision matrix for Thymidine 3',5'-diphosphate disposal.[1][2] Note the critical branch for radiolabeled compounds.

References
  • Sigma-Aldrich. (2023).[1][2][7] Safety Data Sheet: Thymidine 3′,5′-diphosphate disodium salt. Retrieved from [1][2]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management. Retrieved from [1][2]

  • National Institutes of Health (NIH). (2023).[1][2][6] NIH Waste Disposal Guide: Chemical and Radioactive Waste.[1][2] Retrieved from [1][2]

  • University of Wisconsin-Madison. (2024).[1][2] Chemical Disposal Procedures: Nucleotides and Buffers. Retrieved from [1][2]

×

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thymidine 3',5'-diphosphate
Reactant of Route 2
Thymidine 3',5'-diphosphate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.